Ontunisertib
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2647949-48-0 |
|---|---|
分子式 |
C27H21F2N5O |
分子量 |
469.5 g/mol |
IUPAC名 |
N-[(2,6-difluorophenyl)methyl]-2-[3-(6-methyl-2-pyridinyl)-4-quinolin-4-ylpyrazol-1-yl]acetamide |
InChI |
InChI=1S/C27H21F2N5O/c1-17-6-4-11-25(32-17)27-21(18-12-13-30-24-10-3-2-7-19(18)24)15-34(33-27)16-26(35)31-14-20-22(28)8-5-9-23(20)29/h2-13,15H,14,16H2,1H3,(H,31,35) |
InChIキー |
QGXRIRYULXOGDQ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Ontunisertib's Mechanism of Action in Intestinal Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ontunisertib (formerly AGMB-129) is a first-in-class, orally administered, gastrointestinally-restricted small molecule inhibitor of the Activin Receptor-Like Kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF-β) type I receptor. Developed by Agomab Therapeutics, it represents a promising therapeutic strategy for fibrostenosing Crohn's Disease (FSCD), a debilitating condition characterized by progressive fibrosis of the intestinal tract for which there are currently no approved medical treatments.[1][2][3] this compound is designed to act locally in the gut to inhibit the central pro-fibrotic TGF-β pathway, thereby reducing collagen deposition and potentially reversing established fibrosis, while its rapid first-pass metabolism minimizes systemic exposure and the risk of associated cardiovascular toxicities.[1][3][4]
This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing available data from clinical trials and outlining the experimental protocols relevant to its development.
Core Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway
Intestinal fibrosis is the culmination of a chronic inflammatory process that leads to excessive deposition of extracellular matrix (ECM) proteins, resulting in tissue scarring, stricture formation, and bowel obstruction.[2][3] The TGF-β signaling pathway is a master regulator of this process.[5]
This compound's therapeutic effect is derived from its potent and selective inhibition of ALK5. By blocking ALK5, this compound interrupts the canonical Smad-dependent signaling cascade, a critical pathway in the pathogenesis of intestinal fibrosis.
Signaling Pathway
The binding of TGF-β to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus. In the nucleus, this complex acts as a transcription factor, binding to Smad-binding elements in the promoter regions of target genes to regulate their expression. This signaling cascade ultimately leads to the activation of myofibroblasts, the primary producers of ECM proteins like collagen, and the downregulation of ECM-degrading enzymes, tipping the balance towards fibrosis.[5]
This compound, by inhibiting ALK5, prevents the phosphorylation of Smad2 and Smad3, thereby blocking the downstream profibrotic gene expression program.
Clinical Development and Efficacy Data
This compound is currently being evaluated in the STENOVA Phase 2a clinical trial, a randomized, double-blind, placebo-controlled study in patients with fibrostenosing Crohn's disease.[1][2]
STENOVA Phase 2a Trial Data
The following tables summarize the key findings from the STENOVA trial based on publicly available information. It is important to note that detailed quantitative data from the full cohort are pending presentation at a future scientific conference.
Table 1: STENOVA Trial Design
| Parameter | Description |
| Study Name | STENOVA |
| Phase | 2a |
| Design | Randomized, double-blind, placebo-controlled |
| Patient Population | Patients with fibrostenosing Crohn's Disease (FSCD) and symptomatic intestinal strictures. |
| Number of Participants | 103 |
| Treatment Arms | 1. This compound (100mg once daily) 2. This compound (200mg twice daily) 3. Placebo |
| Treatment Duration | 12 weeks |
| Primary Endpoint | Safety and tolerability |
| Secondary Endpoints | Pharmacokinetics (PK) and target engagement (measured by transcriptomics in mucosal biopsies) |
| Exploratory Endpoints | Simple Endoscopic Score for Crohn's Disease (SES-CD), Magnetic Resonance Enterography (MRE), Stricturing Patient-Reported Outcome (S-PRO) |
Source: Agomab Therapeutics Press Releases, 2025[1][2]
Table 2: Summary of Key Clinical Findings
| Endpoint | Result | Quantitative Data (Interim Analysis, n=44, High Dose vs. Placebo) |
| Safety & Tolerability | Primary endpoint met. Favorable safety and tolerability profile. Incidence and severity of adverse events were similar across treatment and placebo arms. No signs of cardiac toxicity. | Not applicable |
| Pharmacokinetics (PK) | Confirmed gut-restricted profile. High local exposure in the GI tract with minimal systemic exposure. | Not yet publicly available. |
| Target Engagement | Significant downregulation of fibrotic and inflammatory pathways in mucosal biopsies. | Fibrotic Pathways: p = 0.0036 Inflammatory Pathways: p < 0.0001 |
| Exploratory Efficacy | Positive trends observed across multiple exploratory clinical endpoints, suggesting both anti-inflammatory and anti-fibrotic effects. | Specific quantitative improvements in SES-CD, MRE, and S-PRO scores are not yet publicly available. |
Source: Agomab Therapeutics Press Releases, 2025
Experimental Protocols
Detailed preclinical experimental protocols for this compound are not yet published. However, the following sections describe the methodologies for the STENOVA clinical trial and standard preclinical models used to evaluate anti-fibrotic therapies for intestinal fibrosis.
STENOVA Phase 2a Clinical Trial Protocol
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of two dose levels of this compound in patients with fibrostenosing Crohn's disease.
Methodology:
-
Patient Screening: Patients with a diagnosis of ileal or ileocolonic Crohn's disease for at least 3 months, presence of at least one endoscopically accessible ileal stricture confirmed by MRE, and tolerable obstructive symptoms were enrolled. Patients were on stable background therapy for Crohn's disease.
-
Randomization: 103 eligible participants were randomized in a 1:1:1 ratio to receive either this compound 100mg QD, 200mg BID, or a matching placebo for 12 weeks.
-
Assessments:
-
Safety: Monitored through the recording of adverse events, clinical laboratory tests, vital signs, physical examinations, and electrocardiograms (ECGs).
-
Pharmacokinetics: Blood samples were collected to determine the plasma concentrations of this compound and its metabolites.
-
Target Engagement: Mucosal biopsies from the stricture site were collected via ileocolonoscopy at baseline and week 12 for transcriptomic analysis.
-
Efficacy (Exploratory): Assessed using SES-CD, MRE to evaluate stricture severity, and the S-PRO score.
-
-
Extension Phase: Eligible participants who completed the 12-week treatment period could enroll in an open-label extension study to receive this compound 200mg BID for up to an additional 48 weeks.
Preclinical Models of Intestinal Fibrosis
While specific preclinical studies for this compound have not been detailed publicly, the following are common animal models used to assess the efficacy of anti-fibrotic agents in the context of intestinal fibrosis.
1. Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis:
-
Principle: Intrarectal administration of the haptenating agent TNBS in ethanol (B145695) induces a T-cell-mediated transmural inflammation that mimics Crohn's disease. Repeated administration leads to chronic inflammation and the development of significant intestinal fibrosis.
-
Methodology:
-
Animals (typically mice or rats) are anesthetized.
-
A solution of TNBS in ethanol is administered intrarectally via a catheter.
-
For chronic models, TNBS is administered weekly or bi-weekly for several weeks.
-
Animals are monitored for weight loss, stool consistency, and signs of distress.
-
At the end of the study, colonic tissue is harvested for histological analysis (e.g., Masson's trichrome staining for collagen), hydroxyproline (B1673980) content measurement (a quantitative measure of collagen), and gene expression analysis of pro-fibrotic markers (e.g., Collagen I, α-SMA, TIMP-1).
-
2. Dextran Sodium Sulfate (DSS)-Induced Colitis:
-
Principle: Administration of DSS in drinking water causes epithelial injury and an inflammatory response. Chronic, cyclical administration of DSS can lead to the development of intestinal fibrosis.
-
Methodology:
-
Animals (typically mice) are given DSS (2-5%) in their drinking water for 5-7 days.
-
This is followed by a period of regular drinking water (1-2 weeks).
-
Multiple cycles of DSS administration are performed to induce chronic colitis and fibrosis.
-
Endpoints are similar to the TNBS model, including histological assessment and measurement of fibrotic markers.
-
Future Directions
The positive topline results from the STENOVA Phase 2a trial support the continued development of this compound for the treatment of fibrostenosing Crohn's disease.[6] Agomab Therapeutics has indicated plans to discuss these results with regulatory authorities and prepare for a Phase 2b study.[1] The presentation of the full dataset from the STENOVA trial at an upcoming scientific conference is eagerly awaited and will provide a more detailed understanding of the clinical potential of this novel, gut-restricted ALK5 inhibitor.
Conclusion
This compound's targeted, gut-restricted inhibition of the pro-fibrotic TGF-β/ALK5 pathway represents a highly promising and mechanistically rational approach to treating intestinal fibrosis in Crohn's disease. The initial clinical data demonstrate a favorable safety profile and clear evidence of target engagement, along with encouraging signals of clinical efficacy. As the first potential anti-fibrotic therapy for this condition, this compound holds the promise of addressing a significant unmet medical need for patients with fibrostenosing Crohn's disease.
References
- 1. agomab.com [agomab.com]
- 2. agomab.com [agomab.com]
- 3. For Patients – Agomab Therapeutics [agomab.com]
- 4. Trophic – Agomab Therapeutics [agomab.com]
- 5. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis [pubmed.ncbi.nlm.nih.gov]
- 6. April 2025 – Agomab Therapeutics [agomab.com]
Ontunisertib Target Validation in Fibrostenotic Crohn's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrostenotic Crohn's disease (FSCD) is a debilitating complication of Crohn's disease characterized by excessive fibrosis, leading to intestinal strictures.[1][2] There are currently no approved anti-fibrotic therapies for this condition.[2][3][4][5] this compound (AGMB-129) is an investigational, orally administered, gastrointestinal-restricted small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I, also known as Activin Receptor-Like Kinase 5 (ALK5).[3][4][6] This document provides a comprehensive technical overview of the target validation for this compound in FSCD, summarizing preclinical rationale, clinical trial data, and relevant experimental methodologies. The core of this compound's mechanism is the targeted inhibition of the pro-fibrotic TGF-β/ALK5 signaling pathway directly in the gut, thereby aiming to reduce fibrosis with minimal systemic side effects.[2][3][4][6]
The Role of ALK5 in Fibrostenotic Crohn's Disease
Chronic inflammation in Crohn's disease is a key driver of intestinal fibrosis. A central mediator in this process is the cytokine TGF-β.[3] Upon binding to its receptor complex, TGF-β activates ALK5, which in turn phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. This signaling cascade promotes the transcription of pro-fibrotic genes, leading to excessive extracellular matrix deposition and tissue stiffening, characteristic of fibrostenosis.
The TGF-β/ALK5 Signaling Pathway
The canonical TGF-β/ALK5 signaling pathway is a critical driver of fibrosis. The binding of TGF-β to its type II receptor (TGF-βRII) recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 then phosphorylates SMAD2 and SMAD3, which form a complex with SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes involved in fibrosis, such as collagens and other extracellular matrix components.
Caption: TGF-β/ALK5 Signaling Pathway in Fibrosis and the Point of Intervention for this compound.
Preclinical Validation of ALK5 as a Target
In Vitro Potency of this compound
This compound is a potent inhibitor of ALK5. The following table summarizes its in vitro inhibitory activity.
| Target | Parameter | Value | Reference |
| ALK5 (TGFβRI) | IC50 | ≤100 nM | [7] |
| TGFβRI | IC50 | 100 - 500 nM | [7] |
Table 1: In Vitro Inhibitory Activity of this compound
Preclinical Efficacy in Animal Models of Intestinal Fibrosis
The therapeutic potential of ALK5 inhibition has been demonstrated in various preclinical models of intestinal fibrosis. While specific data for this compound in these models is not yet publicly available, studies with other ALK5 inhibitors have shown significant reductions in fibrosis markers.
| Animal Model | Intervention | Key Findings |
| TNBS-induced colitis | ALK5 inhibitor | Reduction in collagen deposition, decreased expression of fibrotic markers. |
| Spontaneous colitis models (e.g., IL-10 knockout) | ALK5 inhibitor | Attenuation of intestinal fibrosis development. |
Table 2: Representative Preclinical Efficacy of ALK5 Inhibition in Intestinal Fibrosis Models
Clinical Validation: The STENOVA Trial
The primary clinical evidence for the target validation of this compound in FSCD comes from the Phase 2a STENOVA trial (NCT05843578).[4][6][8][9][10]
STENOVA Trial Design
The STENOVA trial is a randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with symptomatic fibrostenotic Crohn's disease.[8][10]
Caption: Workflow of the STENOVA Phase 2a Clinical Trial.
Clinical Trial Endpoints and Results
The STENOVA trial successfully met its primary and key secondary endpoints.
| Endpoint Category | Endpoint | Result |
| Primary | Safety and Tolerability | Favorable safety and tolerability profile, comparable to placebo.[4][9] |
| Secondary | Pharmacokinetics (PK) | High local gastrointestinal exposure with minimal systemic levels, confirming the gut-restricted design.[4][6][9] |
| Secondary | Target Engagement (Transcriptomics) | Significant downregulation of fibrotic and inflammatory pathways in mucosal biopsies (high dose vs. placebo).[3] |
| Exploratory | Efficacy (SES-CD, MRE) | Positive trends observed in endoscopic disease activity and magnetic resonance enterography parameters.[4][5][8] |
Table 3: Summary of STENOVA Phase 2a Topline Results
Note: Detailed quantitative data from the STENOVA trial have not yet been fully published.
Experimental Protocols
This section outlines the general methodologies for key experiments relevant to the target validation of an ALK5 inhibitor like this compound.
In Vitro ALK5 Kinase Assay
Objective: To determine the in vitro inhibitory potency of a compound against ALK5.
Methodology:
-
Reagents: Recombinant human ALK5, substrate (e.g., casein), ATP, test compound, and a suitable buffer system.
-
Procedure:
-
Incubate varying concentrations of the test compound with ALK5 in the presence of the substrate.
-
Initiate the kinase reaction by adding ATP.
-
After a defined incubation period, stop the reaction.
-
Quantify the phosphorylation of the substrate using a suitable detection method (e.g., radiometric assay with [γ-³²P]ATP or a non-radioactive method like ADP-Glo™ Kinase Assay).
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Phosphorylated SMAD2/3
Objective: To assess the downstream target engagement of an ALK5 inhibitor by measuring the levels of phosphorylated SMAD2/3.
Methodology:
-
Sample Preparation:
-
Homogenize intestinal tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p-SMAD2/3 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify band intensities using densitometry and normalize to a loading control (e.g., GAPDH or total SMAD2/3).
Transcriptomic Analysis of Intestinal Biopsies
Objective: To evaluate changes in gene expression profiles in response to treatment.
Methodology:
-
Biopsy Collection and Storage:
-
Collect intestinal mucosal biopsies during endoscopy.
-
Immediately stabilize the RNA by placing the biopsies in a solution like RNAlater.
-
Store at -80°C until RNA extraction.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries using a standard protocol (e.g., TruSeq Stranded mRNA).
-
Perform high-throughput sequencing on a platform like the Illumina HiSeq.[11]
-
-
Data Analysis:
-
Perform quality control of raw sequencing reads.
-
Align reads to the human reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between treatment and placebo groups.
-
Conduct pathway enrichment analysis to identify affected biological pathways.
-
In Vivo Assessment of Intestinal Fibrosis in Animal Models
Objective: To evaluate the in vivo efficacy of an anti-fibrotic agent.
Methodology:
-
Induction of Fibrosis: Utilize a validated animal model, such as TNBS-induced chronic colitis in mice.[9]
-
Treatment: Administer the test compound or vehicle to the animals for a specified duration.
-
Assessment of Fibrosis:
-
Histology: Stain colon sections with Masson's trichrome to visualize collagen deposition.
-
Hydroxyproline Assay: Quantify the total collagen content in the colon tissue.
-
Immunohistochemistry/Immunofluorescence: Stain for fibrosis markers such as α-smooth muscle actin (α-SMA) and vimentin.
-
Gene Expression Analysis: Measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1) by qPCR.
-
-
Data Analysis: Compare the extent of fibrosis between the treatment and control groups using appropriate statistical tests.
Conclusion
The target of ALK5 is strongly validated in the context of fibrostenotic Crohn's disease through a robust body of preclinical evidence demonstrating the central role of the TGF-β/ALK5 pathway in fibrosis. The clinical data from the Phase 2a STENOVA trial of this compound provides compelling evidence for the safety, tolerability, and target engagement of this gut-restricted ALK5 inhibitor. The observed downregulation of fibrotic and inflammatory pathways in the intestinal mucosa of patients treated with this compound, coupled with its favorable pharmacokinetic profile, supports the continued development of this targeted therapy as a potentially disease-modifying treatment for a condition with high unmet medical need. Future publication of the complete and quantitative data from the STENOVA trial and subsequent larger clinical studies will be critical to fully elucidate the therapeutic potential of this compound in fibrostenotic Crohn's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. For Patients – Agomab Therapeutics [agomab.com]
- 3. Agomab heads for phase IIb on positive Crohn’s fibrosis data | BioWorld [bioworld.com]
- 4. agomab.com [agomab.com]
- 5. Agomab’s ALK5 inhibitor to advance to Phase IIb in Crohn’s disease [clinicaltrialsarena.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. medrxiv.org [medrxiv.org]
- 9. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 10. medium.com [medium.com]
- 11. GEO Accession viewer [ncbi.nlm.nih.gov]
Investigating the Anti-Fibrotic Properties of Ontunisertib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Transforming Growth Factor-β (TGF-β) is a master regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the production of ECM components. Ontunisertib (AGMB-129), a novel, orally administered small molecule, is a potent and selective inhibitor of the TGF-β receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). A key feature of this compound is its gut-restricted mechanism of action, designed to exert its anti-fibrotic effects locally in the gastrointestinal (GI) tract with minimal systemic exposure, thereby potentially avoiding off-target toxicities associated with systemic ALK5 inhibition. This technical guide provides an in-depth overview of the anti-fibrotic properties of this compound, its mechanism of action, and relevant experimental methodologies for its evaluation.
Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway
This compound's primary mechanism of action is the competitive inhibition of the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation and activation of downstream signaling mediators, primarily Smad2 and Smad3. The canonical TGF-β signaling pathway, a central driver of fibrosis, is thereby interrupted.
Figure 1: this compound inhibits the canonical TGF-β/ALK5 signaling pathway.
Quantitative Data
In Vitro Potency
This compound demonstrates potent inhibition of the ALK5 kinase.
| Target | Parameter | Value | Reference |
| TGFβRI/ALK5 | IC₅₀ | ≤100 nM | [1] |
| TGFβRI | IC₅₀ | 100 - 500 nM | [1] |
Clinical Efficacy (STENOVA Phase IIa Trial)
The STENOVA trial was a randomized, double-blind, placebo-controlled study in patients with fibrostenosing Crohn's disease (FSCD). The trial evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.
| Endpoint | Biomarker/Method | Result | p-value | Reference |
| Target Engagement | Transcriptomics (mucosal biopsies) | Significant downregulation of fibrotic pathways | 0.0036 | [2] |
| Target Engagement | Transcriptomics (mucosal biopsies) | Significant downregulation of inflammatory pathways | <0.0001 | [2] |
Experimental Protocols
The following sections detail representative protocols for assessing the anti-fibrotic properties of ALK5 inhibitors like this compound.
In Vitro Assays
This assay assesses the ability of a compound to inhibit the transformation of fibroblasts into contractile, ECM-producing myofibroblasts.
-
Cell Culture: Human intestinal fibroblasts are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Induction: Cells are serum-starved for 24 hours, then stimulated with recombinant human TGF-β1 (5 ng/mL) in the presence or absence of varying concentrations of this compound.
-
Analysis (48-72 hours post-induction):
-
Immunofluorescence/Western Blot for α-SMA: Myofibroblast differentiation is quantified by measuring the expression of alpha-smooth muscle actin (α-SMA).
-
qRT-PCR: Expression of fibrotic genes such as COL1A1 (Collagen Type I Alpha 1 Chain) and ACTA2 (Alpha-2 Smooth Muscle Actin) is quantified.
-
Figure 2: Workflow for TGF-β-induced myofibroblast differentiation assay.
This assay quantifies the amount of collagen produced and deposited by cells.
-
Cell Culture and Treatment: As described in the myofibroblast differentiation assay.
-
Staining:
-
Fix cells with 4% paraformaldehyde.
-
Stain with 0.1% Sirius Red in picric acid for 1 hour.
-
Wash with acidified water to remove unbound dye.
-
-
Quantification:
-
Elute the bound dye with 0.1 M NaOH.
-
Measure the absorbance of the eluate at 540 nm.
-
In Vivo Models of Intestinal Fibrosis
Due to the gut-restricted nature of this compound, models of intestinal fibrosis are most relevant. A common model is the Trinitrobenzene Sulfonic Acid (TNBS)-induced colitis model, which develops a fibrotic component in the chronic phase.
-
Induction:
-
Rats are pre-sensitized with a skin application of TNBS.
-
One week later, TNBS is administered intra-rectally to induce colitis. This is often repeated weekly for several weeks to induce a chronic inflammatory and fibrotic state.
-
-
Treatment: this compound is administered orally daily, starting either before or after the induction of chronic colitis.
-
Analysis (at study endpoint):
-
Histology: Colonic tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with:
-
H&E: To assess inflammation and tissue damage.
-
Sirius Red/Masson's Trichrome: To visualize and quantify collagen deposition.
-
-
Immunohistochemistry/Immunofluorescence: Staining for α-SMA (myofibroblasts) and pSmad2/3 (target engagement).
-
qRT-PCR/Western Blot: Analysis of colonic tissue homogenates for fibrotic markers.
-
Figure 3: Workflow for TNBS-induced intestinal fibrosis model.
Pharmacokinetic and Gut-Restriction Assessment
-
In Vitro Permeability Assays: Caco-2 cell monolayers can be used to assess the intestinal permeability of this compound. Low permeability from the apical to the basolateral side would be indicative of poor systemic absorption.
-
In Vivo Pharmacokinetic Studies:
-
Administer this compound orally to rodents.
-
Collect blood samples at various time points to determine plasma concentrations of this compound and its metabolites.
-
At the end of the study, collect intestinal tissue and contents to measure local drug concentrations.
-
A high ratio of intestinal to plasma drug concentration confirms gut-restriction.
-
Conclusion
This compound is a promising anti-fibrotic agent with a novel gut-restricted mechanism of action. By potently and selectively inhibiting ALK5 in the gastrointestinal tract, it has the potential to treat intestinal fibrosis, as seen in fibrostenosing Crohn's disease, with an improved safety profile compared to systemic ALK5 inhibitors. The available clinical data demonstrates target engagement and a favorable safety profile. Further preclinical and clinical studies will be crucial to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other gut-restricted anti-fibrotic therapies.
References
Ontunisertib's Effect on Extracellular Matrix Deposition In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ontunisertib (AGMB-129) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β/ALK5 signaling pathway is a critical regulator of cellular processes that contribute to tissue fibrosis, including the excessive deposition of extracellular matrix (ECM) components. While direct in vitro studies detailing this compound's specific effects on ECM deposition are not extensively available in public literature, its mechanism of action as an ALK5 inhibitor allows for a comprehensive understanding of its expected impact. This technical guide synthesizes available data from in vitro and ex vivo studies on highly similar ALK5 inhibitors, such as Galunisertib (B1674415), to project the effects of this compound on ECM deposition. This guide provides detailed experimental protocols for assessing these effects and visualizes the core signaling pathways and experimental workflows.
Introduction: The Role of TGF-β/ALK5 in Extracellular Matrix Deposition
The TGF-β signaling pathway is a central mediator of fibrogenesis. Upon binding of TGF-β to its type II receptor (TβRII), the type I receptor, ALK5, is recruited and phosphorylated. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to regulate the expression of a multitude of genes, including those encoding for key ECM proteins like collagens and fibronectin.
In pathological conditions such as fibrosis, this pathway becomes chronically activated, leading to the overproduction and accumulation of ECM, which disrupts normal tissue architecture and function. This compound, by inhibiting ALK5, is designed to interrupt this pathological signaling cascade at a critical juncture, thereby reducing the synthesis and deposition of ECM components.
Expected Effects of this compound on Extracellular Matrix Deposition (Based on ALK5 Inhibition)
Based on studies of other ALK5 inhibitors, this compound is anticipated to have the following effects on ECM deposition in vitro:
-
Reduction of Collagen Synthesis and Deposition: this compound is expected to decrease the expression and production of various collagen types, most notably type I and type III collagens, which are major components of the fibrotic ECM.
-
Inhibition of Fibronectin Expression: Fibronectin, a key glycoprotein (B1211001) involved in cell adhesion and ECM assembly, is another downstream target of TGF-β/ALK5 signaling. This compound is predicted to reduce fibronectin synthesis and its incorporation into the ECM.
-
Modulation of Other ECM-Related Genes: The inhibitory action on ALK5 is also likely to affect the expression of other ECM-associated genes, including those for proteoglycans and matricellular proteins, as well as enzymes involved in ECM remodeling like matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).
Quantitative Data Summary (Proxy Data from ALK5 Inhibitors)
The following tables summarize quantitative data from in vitro and ex vivo studies on the ALK5 inhibitor Galunisertib, which serves as a proxy for the expected effects of this compound.
Table 1: Effect of ALK5 Inhibition on Collagen Expression and Deposition In Vitro
| Cell Type | Model System | Treatment | Effect on Collagen I | Effect on Other Collagens | Reference |
| Human Dermal Fibroblasts | TGF-β-induced fibrosis | Galunisertib (10 µM) | Significant attenuation of collagen-1a gene expression. Protein levels were not significantly affected at any timepoint.[1] | Not specified. | [1] |
| Human Precision-Cut Liver Slices (hPCLS) | Spontaneous fibrotic activation in culture | Galunisertib (10 µM) | Significant inhibition of COL1A1 gene expression.[2] Significant decrease in procollagen (B1174764) I C-peptide release.[2] | Significant inhibition of gene expression for collagen types III, IV, V, and VI.[2] | [2] |
| Rat Precision-Cut Liver Slices (rPCLS) | Spontaneous fibrotic activation in culture | Galunisertib (10 µM) | Concentration-dependent inhibition of Col1a1 gene expression (up to 92%).[2] | Not specified. | [2] |
Table 2: Effect of ALK5 Inhibition on Fibronectin Expression In Vitro
| Cell Type | Model System | Treatment | Effect on Fibronectin | Reference |
| Human Dermal Fibroblasts | TGF-β-induced fibrosis | Galunisertib (10 µM) | Significant attenuation of fibronectin gene expression.[1] Protein levels were not significantly affected at any timepoint.[1] | [1] |
| Human Precision-Cut Liver Slices (hPCLS) | Spontaneous fibrotic activation in culture | Galunisertib (10 µM) | Significant decrease in fibronectin gene expression.[2] | [2] |
| Rat Precision-Cut Liver Slices (rPCLS) | Spontaneous fibrotic activation in culture | Galunisertib (10 µM) | Fn2 gene expression levels remained unchanged.[2] | [2] |
Signaling Pathways and Experimental Workflows
TGF-β/ALK5 Signaling Pathway in ECM Deposition
Caption: TGF-β/ALK5 signaling pathway leading to ECM gene transcription.
Experimental Workflow for Assessing this compound's Effect on ECM Deposition
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
In Vitro Model of TGF-β-Induced Fibrosis
This protocol is adapted from established methods for inducing a fibrotic phenotype in cultured fibroblasts.[3][4][5][6][7]
-
Cell Culture:
-
Culture human dermal fibroblasts (or other relevant fibroblast cell lines) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, chamber slides for immunofluorescence) at a density that allows for sub-confluency at the time of treatment.
-
-
Induction of Fibrosis:
-
Once cells reach approximately 70-80% confluency, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) for 24 hours to induce quiescence.
-
Induce a fibrotic phenotype by treating the cells with recombinant human TGF-β1 (typically 5-10 ng/mL) in a low-serum medium.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Concurrently with TGF-β1 treatment, add this compound at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to assess both early and late effects on ECM gene and protein expression.
-
Quantitative Real-Time PCR (qPCR) for ECM Gene Expression
-
RNA Extraction:
-
Following treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS) and lyse the cells directly in the culture well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for target genes (e.g., COL1A1, FN1, ACTA2) and a housekeeping gene for normalization (e.g., GAPDH, B2M).
-
Run the qPCR reaction on a real-time PCR detection system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Western Blotting for ECM Protein Expression
This protocol is a general guideline and may require optimization for specific antibodies and cell types.[8][9][10]
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Collagen Type I, Fibronectin, or other target proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Immunofluorescence for Visualization of ECM Deposition
-
Cell Culture and Treatment on Coverslips:
-
Grow and treat cells as described in section 5.1 on sterile glass coverslips placed in culture plates.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets). For extracellular matrix staining, this step can be omitted.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against Collagen Type I or Fibronectin diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain cell nuclei with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the staining using a confocal or fluorescence microscope.
-
Quantify the fluorescence intensity or the area of ECM deposition using image analysis software (e.g., ImageJ).
-
Conclusion
This compound, as a potent inhibitor of ALK5, holds significant promise as an anti-fibrotic agent by directly targeting a key signaling node in the pathway of ECM production. The in vitro methodologies and expected outcomes detailed in this guide, based on robust data from analogous ALK5 inhibitors, provide a comprehensive framework for researchers and drug development professionals to investigate and quantify the effects of this compound on extracellular matrix deposition. These assays are crucial for the preclinical evaluation of this compound and for elucidating its precise mechanisms of action in the context of fibrotic diseases. Further direct in vitro studies on this compound will be invaluable in confirming these projected effects and advancing its development as a potential therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating the antifibrotic potency of galunisertib in a human ex vivo model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Protocol for induction of human kidney cell fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot protocol for Fibronectin Antibody (NBP1-91258): Novus Biologicals [novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Ontunisertib in a Mouse Model of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ontunisertib (AGMB-129) is an orally administered, gut-restricted small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4] The TGF-β signaling pathway is a critical regulator of inflammation and fibrosis, and its dysregulation has been implicated in the pathogenesis of Inflammatory Bowel Disease (IBD), including Crohn's disease and ulcerative colitis.[5][6][7] In the context of IBD, TGF-β can have both pro- and anti-inflammatory roles, but it is a major driver of the fibrotic complications that can occur in chronic intestinal inflammation.[8][9] this compound is specifically designed to act locally in the gastrointestinal tract, minimizing systemic exposure and the potential for off-target side effects.[1][2] These characteristics make it a promising candidate for investigation in preclinical models of colitis.
This document provides detailed application notes and protocols for the use of this compound in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced mouse model of chronic colitis and fibrosis, a model that recapitulates key histopathological features of human IBD.
Mechanism of Action of this compound
This compound selectively inhibits ALK5, a transmembrane serine/threonine kinase receptor for TGF-β. By blocking ALK5, this compound interrupts the canonical TGF-β signaling cascade.
Caption: TGF-β Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Chronic DSS-Induced Colitis and Fibrosis Model
This model is suitable for evaluating the anti-inflammatory and anti-fibrotic potential of this compound. The protocol involves multiple cycles of DSS administration to induce chronic inflammation and subsequent fibrosis.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran Sodium Sulfate (DSS), MW 36-50 kDa
-
This compound (or vehicle control)
-
Standard laboratory animal diet and water
-
Animal balance
-
Calipers
-
Reagents for histological analysis (formalin, paraffin, H&E, Masson's trichrome)
-
Reagents for RNA and protein extraction
Experimental Workflow:
Caption: Workflow for Chronic DSS-Induced Colitis Model with this compound Treatment.
Detailed Procedure:
-
Animal Acclimatization: House C57BL/6 mice in a controlled environment for at least one week before the start of the experiment.
-
Induction of Colitis:
-
Administer 2.0-2.5% (w/v) DSS in the drinking water for 5-7 days.
-
Replace with normal drinking water for 14 days.
-
Repeat this cycle for a total of three cycles to establish chronic inflammation and fibrosis.
-
-
This compound Administration:
-
Based on preclinical studies with other ALK5 inhibitors, a starting dose of 30 mg/kg of this compound administered orally twice daily (BID) is recommended.[10][11]
-
A vehicle control group (e.g., 0.5% methylcellulose) should be included.
-
Treatment can be initiated prophylactically (at the start of DSS administration) or therapeutically (after the first cycle of DSS).
-
-
Monitoring and Assessment:
-
Record body weight, stool consistency, and presence of blood in the stool daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters (see table below).
-
-
Termination and Sample Collection:
-
At the end of the experiment (e.g., day 42), euthanize the mice.
-
Measure the length and weight of the entire colon.
-
Collect colon tissue for histological analysis, RNA extraction, and protein analysis.
-
Data Presentation
| Score | Body Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
| Parameter | Method | Expected Outcome with this compound |
| Disease Activity Index (DAI) | Daily clinical scoring | Reduction in DAI score |
| Colon Length | Measurement at necropsy | Prevention of colon shortening |
| Histological Inflammation Score | H&E staining of colon sections | Reduced inflammatory cell infiltrate, mucosal ulceration, and crypt damage |
| Histological Fibrosis Score | Masson's trichrome or Sirius Red staining of colon sections | Reduced collagen deposition in the submucosa |
| Gene Expression of Pro-inflammatory and Pro-fibrotic Markers | qRT-PCR of colon tissue | Decreased expression of Tnf, Il6, Col1a1, Acta2 |
| Protein Levels of Inflammatory Cytokines | ELISA or Luminex of colon homogenates | Decreased levels of TNF-α, IL-6 |
Concluding Remarks
The use of this compound in a chronic DSS-induced colitis model in mice provides a robust platform to investigate its therapeutic potential for IBD. The gut-restricted nature of this compound suggests a favorable safety profile, which is a significant advantage. Careful monitoring of disease activity and comprehensive endpoint analysis, including histology and molecular markers, are crucial for a thorough evaluation of its efficacy. The protocols and data presentation formats outlined in these application notes are intended to guide researchers in designing and executing well-controlled and informative preclinical studies with this compound.
References
- 1. For Patients – Agomab Therapeutics [agomab.com]
- 2. AGMB-129 – Agomab Therapeutics [agomab.com]
- 3. Agomab’s ALK5 inhibitor to advance to Phase IIb in Crohn’s disease [clinicaltrialsarena.com]
- 4. Agomab Announces Positive Topline Phase 2a Data for this compound in Fibrostenosing Crohn’s Disease [drug-dev.com]
- 5. TGF-β in inflammatory bowel disease: a key regulator of immune cells, epithelium, and the intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-Beta signaling manipulation as potential therapy for IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-Beta Signaling Manipulation as Potential Therapy for IBD: Ingenta Connect [ingentaconnect.com]
- 8. Frontiers | The Molecular Mechanism of Transforming Growth Factor-β Signaling for Intestinal Fibrosis: A Mini-Review [frontiersin.org]
- 9. TGF-beta1 gene transfer to the mouse colon leads to intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for AGMB-129 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGMB-129 (also known as Ontunisertib) is a potent, orally available, gastrointestinal-restricted small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4][5][6][7][8][9][10][11] The TGF-β/ALK5 signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is a key driver in the pathogenesis of fibrosis.[1][3][5][6] AGMB-129 is being clinically developed for the treatment of Fibrostenosing Crohn's Disease.[2][3][4][5] By selectively inhibiting ALK5 in the gastrointestinal tract, AGMB-129 aims to block pro-fibrotic signaling with minimal systemic exposure.[2][4][5][8][11]
These application notes provide detailed protocols and guidance for the use of AGMB-129 in in vitro cell culture experiments to investigate its anti-fibrotic potential and mechanism of action.
Mechanism of Action
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the downstream effector proteins, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in fibrosis, such as those encoding for collagens and fibronectin. AGMB-129 acts as an ATP-competitive inhibitor of the ALK5 kinase, preventing the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade.
Data Presentation: In Vitro Activity of AGMB-129 and Other ALK5 Inhibitors
The following table summarizes the in vitro potency of AGMB-129 and provides context with other commonly used ALK5 inhibitors. This data is crucial for determining the appropriate dosage range for cell culture experiments.
| Compound | Target | IC₅₀ | Cell-Based Potency | Typical Working Concentration | Reference |
| AGMB-129 (this compound) | ALK5 | ≤100 nM | - | Starting range: 100 nM - 1 µM | [1] |
| TGFβRI | 100-500 nM | - | [1] | ||
| SB-431542 | ALK5 | 94 nM | - | 1-10 µM | [9][12] |
| ALK4 | 140 nM | - | [9] | ||
| GW788388 | ALK5 | 18 nM | IC₅₀ = 93 nM (collagen expression) | 100 nM - 1 µM | [11] |
Note: The optimal working concentration for AGMB-129 should be determined empirically for each cell type and experimental endpoint.
Experimental Protocols
The following are generalized protocols for evaluating the anti-fibrotic effects of AGMB-129 in a cell culture setting. These should be optimized for specific experimental needs.
Preparation of AGMB-129 Stock Solution
-
Solubility: AGMB-129 is soluble in DMSO.
-
Protocol:
-
To prepare a 10 mM stock solution, dissolve the appropriate weight of AGMB-129 powder in anhydrous DMSO.
-
Gently warm the solution to 37°C for 3-5 minutes and vortex to ensure complete dissolution.
-
Prepare single-use aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
General Experimental Workflow for an Anti-Fibrosis Assay
Protocol: Inhibition of TGF-β1-induced Smad2/3 Phosphorylation
This assay directly measures the inhibitory effect of AGMB-129 on its immediate downstream target.
-
Cell Line: Human intestinal fibroblasts, human lung fibroblasts (HLFs), or any other cell line responsive to TGF-β.
-
Materials:
-
Complete cell culture medium
-
AGMB-129 stock solution
-
Recombinant Human TGF-β1
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Smad2, anti-phospho-Smad3, anti-total-Smad2/3, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treatment: Pre-treat the cells with various concentrations of AGMB-129 (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL and incubate for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Western Blotting: Perform SDS-PAGE and Western blotting with the specified antibodies to detect the levels of phosphorylated and total Smad2/3.
-
Protocol: Inhibition of TGF-β1-induced Pro-fibrotic Gene Expression
This protocol assesses the effect of AGMB-129 on the transcription of key fibrotic genes.
-
Cell Line: As above.
-
Materials:
-
AGMB-129 stock solution
-
Recombinant Human TGF-β1
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., COL1A1, FN1, ACTA2 [α-SMA]) and a housekeeping gene (GAPDH).
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 12-well or 24-well plates. Follow steps 2-4 from the Smad phosphorylation protocol.
-
Incubation: Incubate the cells for 6, 24, or 48 hours after TGF-β1 stimulation.
-
RNA Isolation: Isolate total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA.
-
qPCR: Perform quantitative real-time PCR to measure the relative expression levels of the target genes.
-
Protocol: Inhibition of Fibroblast-to-Myofibroblast Transition
This assay evaluates the effect of AGMB-129 on the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts, a key event in fibrosis.
-
Cell Line: Primary human intestinal or lung fibroblasts.
-
Materials:
-
AGMB-129 stock solution
-
Recombinant Human TGF-β1
-
Formaldehyde (B43269) or methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-α-Smooth Muscle Actin (α-SMA)
-
Fluorescently-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
-
Procedure:
-
Cell Seeding: Seed fibroblasts on glass coverslips in 24-well plates.
-
Treatment: When cells reach 50-60% confluency, pre-treat with AGMB-129 for 1-2 hours, followed by stimulation with TGF-β1 (5 ng/mL) for 48-72 hours.
-
Fixation and Staining:
-
Fix the cells with 4% formaldehyde for 15 minutes.
-
Permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-α-SMA antibody.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI.
-
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope. Quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining.
-
Conclusion
AGMB-129 is a valuable research tool for investigating the role of the TGF-β/ALK5 pathway in fibrosis. The provided protocols offer a framework for assessing its in vitro efficacy. Researchers should empirically determine the optimal conditions, including dosage and treatment duration, for their specific cell model and experimental objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Transforming Growth Factor-β Promotes Pro-fibrotic Behavior by Serosal Fibroblasts via PKC and ERK1/2 Mitogen Activated Protein Kinase Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. SB431542 | Cell Signaling Technology [cellsignal.com]
- 10. Transforming growth factor-β1 induces intestinal myofibroblast differentiation and modulates their migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
Application Note: Western Blot Protocol for pSMAD2/3 Following Ontunisertib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. A key event in the canonical TGF-β pathway is the ligand-induced activation of the TGF-β type I receptor (also known as activin-like kinase 5, ALK5), which then phosphorylates the downstream signaling molecules, SMAD2 and SMAD3.[3][4] The phosphorylated forms of these proteins (pSMAD2 and pSMAD3) translocate to the nucleus to regulate the transcription of target genes.[5]
Ontunisertib (AGMB-129) is a small molecule inhibitor of ALK5.[6] By blocking the kinase activity of ALK5, this compound prevents the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the TGF-β signaling cascade.[3][6] This makes this compound a valuable tool for studying the role of ALK5 in various biological processes and a potential therapeutic agent for diseases driven by excessive TGF-β signaling. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, such as pSMAD2/3, providing a direct measure of ALK5 kinase activity and the efficacy of inhibitors like this compound.[7]
TGF-β/ALK5 Signaling Pathway and Inhibition by this compound
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze the phosphorylation of SMAD2/3 after treatment with this compound.
Cell Culture and Treatment
-
Cell Seeding: Seed appropriate cells (e.g., HaCaT, A549, or other cells responsive to TGF-β) in 6-well plates and culture until they reach 80-90% confluency.[8]
-
Serum Starvation: Wash the cells once with phosphate-buffered saline (PBS) and then incubate in serum-free media for 18 to 22 hours. This step helps to reduce basal levels of SMAD2/3 phosphorylation.[8]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.[7]
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes to induce SMAD2/3 phosphorylation.[7][8] Include a non-stimulated control group and a TGF-β1 only group. Shorter stimulation times are often optimal as longer treatments can lead to diminished signals.[8]
Cell Lysis
-
Washing: Place the culture plates on ice and wash the cells twice with ice-cold PBS.[8]
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well.[8][9] The inclusion of serine/threonine phosphatase inhibitors like sodium pyrophosphate and beta-glycerophosphate is crucial to prevent dephosphorylation of pSMAD2/3.[8]
-
Cell Scraping and Collection: Scrape the adherent cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]
-
Sonication: To ensure maximal recovery of the nuclear-localized pSMAD2/3, sonicate the lysate three times for 15 seconds each.[8]
-
Centrifugation: Centrifuge the lysate at 12,000 rpm for 15-20 minutes at 4°C to pellet cell debris.[7][8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new clean tube.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a detergent-compatible protein assay, such as the Bio-Rad RC DC Protein Assay, to ensure accuracy.[8]
-
Normalization: Based on the concentrations, normalize all samples to the same concentration with lysis buffer.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysates with SDS-PAGE sample buffer (e.g., Laemmli buffer) and heat at 95°C for 5 minutes.[8] It is recommended to load 20-30 µg of total protein per lane for cell lysates.[8]
-
Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.[9]
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-SMAD2 (Ser465/467) / phospho-SMAD3 (Ser423/425) overnight at 4°C with gentle agitation.[7][10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with a chemiluminescence imaging system.[7] pSMAD2/3 will appear at approximately 55-60 kDa.[10]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD2/3 or a housekeeping protein like GAPDH or β-actin.[7]
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). The pSMAD2/3 signal should be normalized to the total SMAD2/3 or housekeeping protein signal for accurate comparison.[7]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Cell Culture | ||
| Cell Confluency | 80-90% | [8] |
| Serum Starvation | 18-22 hours | [8] |
| This compound Pre-treatment | 1-2 hours (e.g., 10 nM - 1 µM) | [7] |
| TGF-β1 Stimulation | 10 ng/mL for 30 minutes | [7][8] |
| Western Blot | ||
| Protein Load per Lane | 20-30 µg (for cell lysates) | [8] |
| Primary Antibody (pSMAD2/3) Dilution | 1:200 - 1:1000 | [10][11][12] |
| Secondary Antibody Dilution | As per manufacturer's recommendation | |
| Blocking Solution | 5% non-fat milk or BSA in TBST | |
| pSMAD2/3 Molecular Weight | ~55-60 kDa | [10] |
Experimental Workflow
Caption: Western Blot workflow for detecting pSMAD2/3 after this compound treatment.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Galunisertib Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. For Patients – Agomab Therapeutics [agomab.com]
- 7. benchchem.com [benchchem.com]
- 8. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 9. The Effects of Retinoic Acid and MAPK Inhibitors on Phosphorylation of Smad2/3 Induced by Transforming Growth Factor β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Polyclonal Antibody (PA5-110155) [thermofisher.com]
Application Notes and Protocols for a TGF-β Induced Fibrosis Assay with Ontunisertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ scarring and dysfunction. The transforming growth factor-beta (TGF-β) signaling pathway is a central driver of fibrosis.[1] Ontunisertib (AGMB-129) is an oral, selective small molecule inhibitor of the TGF-β receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[2][3][4] By inhibiting ALK5, this compound effectively blocks the downstream signaling cascade that leads to the expression of pro-fibrotic genes.[4][5] These application notes provide a detailed protocol for an in vitro TGF-β induced fibrosis assay to evaluate the anti-fibrotic potential of this compound.
TGF-β Signaling Pathway and Mechanism of Action of this compound
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII).[6][7] This binding recruits and phosphorylates the TGF-β type I receptor (TGFβRI/ALK5), activating its kinase activity.[6][8] Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[1][6] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding for collagens and alpha-smooth muscle actin (α-SMA).[6][8] this compound, as a selective inhibitor of ALK5, prevents the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream pro-fibrotic signaling.[2][3][4]
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human lung fibroblasts (e.g., MRC-5, WI-38) or human hepatic stellate cells (e.g., LX-2).
-
Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or appropriate medium for the chosen cell line, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Recombinant Human TGF-β1 (carrier-free)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
-
Antibodies and Stains:
-
Primary Antibody: Mouse anti-α-SMA
-
Secondary Antibody: Goat anti-mouse IgG (fluorescently labeled)
-
Collagen stain (e.g., Sirius Red)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
96-well black, clear-bottom imaging plates
-
High-content imaging system or fluorescence microscope
-
Plate reader for colorimetric assays
-
qPCR instrument
-
Experimental Workflow
The general workflow for the TGF-β induced fibrosis assay is depicted below.
Caption: Experimental workflow for the in vitro TGF-β induced fibrosis assay.
Detailed Methodologies
1. Cell Culture and Seeding
-
Culture human lung fibroblasts or hepatic stellate cells in complete growth medium in a T75 flask until they reach 80-90% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates at 37°C with 5% CO2 for 24 hours to allow for cell attachment.
2. Serum Starvation and Treatment
-
After 24 hours, aspirate the growth medium and replace it with serum-free medium.
-
Incubate the cells for another 24 hours to synchronize them.
-
Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Pre-treat the cells by adding the this compound dilutions to the respective wells and incubate for 1 hour.
-
Prepare a solution of TGF-β1 in serum-free medium. A final concentration of 5-10 ng/mL is commonly used to induce fibrosis.[9][10]
-
Add the TGF-β1 solution to all wells except for the negative control wells.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
3. Immunofluorescence Staining for α-SMA
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with mouse anti-α-SMA primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled goat anti-mouse IgG secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
4. Collagen Staining (Sirius Red)
-
After the treatment period, aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash the plates with 0.5% acetic acid to remove unbound dye.
-
Acquire images using a brightfield microscope or elute the stain with a destaining solution and measure absorbance at 550 nm using a plate reader.
5. Image Acquisition and Analysis
-
Acquire images using a high-content imaging system or a fluorescence microscope. Capture images for DAPI (nuclei), the fluorescent secondary antibody (α-SMA), and brightfield (for Sirius Red if not eluting).
-
Analyze the images using appropriate software to quantify the fluorescence intensity of α-SMA and the area of collagen deposition. Normalize these values to the cell number (DAPI count).
Data Presentation
The quantitative data should be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Dose-Response Effect of this compound on α-SMA Expression
| Treatment Group | This compound (µM) | TGF-β1 (ng/mL) | Normalized α-SMA Intensity (A.U.) | % Inhibition |
| Untreated Control | 0 | 0 | 100 ± 8 | N/A |
| Vehicle Control | 0 (DMSO) | 10 | 450 ± 25 | 0 |
| This compound | 0.001 | 10 | 425 ± 20 | 7.1 |
| This compound | 0.01 | 10 | 350 ± 18 | 28.6 |
| This compound | 0.1 | 10 | 210 ± 15 | 68.6 |
| This compound | 1 | 10 | 120 ± 10 | 94.3 |
| This compound | 10 | 10 | 105 ± 9 | 98.6 |
Table 2: Dose-Response Effect of this compound on Collagen Deposition
| Treatment Group | This compound (µM) | TGF-β1 (ng/mL) | Collagen Deposition (Absorbance at 550 nm) | % Inhibition |
| Untreated Control | 0 | 0 | 0.15 ± 0.02 | N/A |
| Vehicle Control | 0 (DMSO) | 10 | 0.85 ± 0.05 | 0 |
| This compound | 0.001 | 10 | 0.80 ± 0.04 | 7.1 |
| This compound | 0.01 | 10 | 0.65 ± 0.03 | 28.6 |
| This compound | 0.1 | 10 | 0.35 ± 0.02 | 71.4 |
| This compound | 1 | 10 | 0.20 ± 0.01 | 92.9 |
| This compound | 10 | 10 | 0.18 ± 0.01 | 95.7 |
Conclusion
This in vitro assay provides a robust and reproducible method for evaluating the anti-fibrotic efficacy of this compound. By quantifying key markers of fibrosis, such as α-SMA and collagen, researchers can determine the dose-dependent inhibitory effects of this compound on TGF-β-mediated fibroblast activation and ECM deposition. This assay is a valuable tool for the preclinical assessment of this compound and other potential anti-fibrotic compounds.
References
- 1. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. For Patients – Agomab Therapeutics [agomab.com]
- 3. AGMB-129 – Agomab Therapeutics [agomab.com]
- 4. agomab.com [agomab.com]
- 5. Agomab Announces Positive Topline Phase 2a Data for this compound in Fibrostenosing Crohn’s Disease [drug-dev.com]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. New Service: In Vitro Assay for Fibrosis Evaluation | SMC Laboratories Inc. [smccro-lab.com]
Application Notes and Protocols for Ontunisertib (AGMB-129)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Ontunisertib (AGMB-129) and protocols for its preparation for in vivo studies. This compound is an orally administered, gastrointestinal (GI)-restricted inhibitor of the transforming growth factor-beta (TGF-β) receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] It is currently in clinical development for the treatment of Fibrostenosing Crohn's Disease (FSCD), a condition characterized by intestinal fibrosis.[2]
Mechanism of Action
This compound is designed to specifically target the ALK5/TGFβR1 in the GI tract.[2] TGF-β is a key driver of fibrosis.[2] By inhibiting ALK5, this compound blocks the downstream signaling cascade that leads to the excessive deposition of extracellular matrix, a hallmark of fibrosis. Its GI-restricted nature is due to rapid first-pass metabolism in the liver, which prevents significant systemic exposure and is expected to improve its safety profile compared to systemic ALK5 inhibitors.[2]
TGF-β Signaling Pathway in Fibrosis
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Solubility of this compound
This compound is a poorly soluble compound. The following table summarizes the solubility of this compound in different solvent systems, which are suitable for in vivo studies.
| Solvent System | Component Ratios (v/v) | Achievable Concentration | Resulting Solution | Reference |
| DMSO/PEG300/Tween-80/Saline | 10% / 40% / 5% / 45% | ≥ 2.5 mg/mL (5.32 mM) | Clear solution | [1] |
| DMSO/Corn Oil | 10% / 90% | ≥ 2.5 mg/mL (5.32 mM) | Clear solution | [1] |
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Preparation of this compound for In Vivo Studies
The following are detailed protocols for the preparation of this compound dosing solutions for in vivo administration. It is recommended to prepare the working solution fresh on the day of use.
Protocol 1: Aqueous-Based Formulation
This protocol is suitable for oral gavage administration where a more aqueous vehicle is preferred.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a final dosing solution of 2.5 mg/mL, a 25 mg/mL stock solution in DMSO is a convenient starting point.
-
Add PEG300. To a suitable container, add the required volume of PEG300. For 1 mL of the final solution, this would be 400 µL.
-
Add the DMSO stock solution. Add the appropriate volume of the this compound/DMSO stock solution to the PEG300 and mix thoroughly until a homogenous solution is formed. For a 2.5 mg/mL final concentration using a 25 mg/mL stock, this would be 100 µL.
-
Add Tween-80. Add the required volume of Tween-80 (50 µL for 1 mL final solution) and mix until the solution is clear.
-
Add Saline. Add the final volume of saline (450 µL for 1 mL final solution) and mix thoroughly.
Protocol 2: Oil-Based Formulation
This protocol is suitable for oral gavage administration where a lipid-based vehicle may be desired to potentially enhance absorption.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO. As in the previous protocol, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add the DMSO stock solution to Corn Oil. To a suitable container, add the required volume of corn oil (900 µL for 1 mL final solution). While stirring, slowly add the this compound/DMSO stock solution (100 µL for a 2.5 mg/mL final concentration from a 25 mg/mL stock).
-
Mix thoroughly. Ensure the solution is mixed until it is clear and homogenous. Gentle warming or sonication may be applied if necessary to aid dissolution.
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing this compound formulations.
Representative In Vivo Administration Protocol
The following is a general protocol for the oral administration of this compound in a rodent model of intestinal fibrosis. This protocol should be adapted based on the specific experimental design, animal model, and institutional guidelines.
Animal Model:
-
A chemically-induced model of intestinal fibrosis, such as the trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice or rats, is a relevant choice.
Dosing:
-
Dose Determination: The optimal dose should be determined in pilot studies. Based on the intended clinical application, a dose that achieves high local concentrations in the ileum would be the target.
-
Formulation Selection: Choose one of the formulations described above. The choice may depend on the desired absorption characteristics and tolerability in the chosen animal model.
-
Administration: Administer the this compound formulation via oral gavage. The volume of administration should be based on the animal's body weight and institutional guidelines (e.g., 5-10 mL/kg for mice).
-
Frequency: Daily or twice-daily administration is a common starting point for efficacy studies.
-
Control Group: A vehicle control group receiving the same formulation without this compound is essential.
Monitoring and Endpoints:
-
Monitor animals for clinical signs of disease (e.g., weight loss, stool consistency).
-
At the end of the study, collect intestinal tissue for histological analysis of fibrosis (e.g., Masson's trichrome staining) and measurement of collagen content.
-
Gene and protein expression analysis of fibrotic markers (e.g., collagen, α-SMA, TGF-β) in the intestinal tissue can also be performed.
Disclaimer: this compound is an investigational drug and has not been approved by any regulatory authority. These application notes are for research purposes only. All animal experiments should be conducted in accordance with local and national regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).
References
Application Note: Quantitative Analysis of Ontunisertib in Tissue Samples by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of Ontunisertib, a selective inhibitor of TGF-β receptor I (ALK5), in gastrointestinal tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a promising therapeutic agent for fibrostenosing Crohn's disease, and its targeted, gut-restricted action necessitates precise measurement in tissue to understand its pharmacokinetic and pharmacodynamic profile.[1][2][3] This method is crucial for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of this compound.
Introduction
This compound (AGMB-129) is an orally administered small molecule designed to act locally in the gastrointestinal tract to inhibit the ALK5 pathway, a key driver of fibrosis.[1][2][4] Unlike systemic inhibitors, this compound's rapid first-pass metabolism is intended to minimize systemic exposure and associated side effects.[1][3][4] Therefore, quantifying its concentration directly in intestinal tissue is paramount for establishing target engagement and therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[5] This document provides a detailed protocol for tissue sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Experimental Protocols
Tissue Sample Collection and Storage
Proper sample collection and storage are critical to prevent the degradation of the analyte.[6]
-
Collection: Immediately after excision, rinse tissue samples (e.g., ileum biopsies) with ice-cold phosphate-buffered saline (PBS) to remove any residual contents.
-
Snap-Freezing: Promptly snap-freeze the tissue in liquid nitrogen to quench metabolic activity.[6]
-
Storage: Store frozen tissue samples at -80°C until analysis.
Tissue Homogenization
-
Materials:
-
Frozen tissue sample
-
Homogenization buffer (e.g., 4 volumes of PBS per tissue weight)
-
Bead beater or rotor-stator homogenizer
-
-
Procedure:
-
Weigh the frozen tissue sample.
-
Add the tissue and the appropriate volume of ice-cold homogenization buffer to a homogenization tube.
-
Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
Collect an aliquot of the homogenate for protein concentration determination (e.g., using a BCA assay).
-
Sample Extraction (Protein Precipitation & Solid-Phase Extraction)
This two-step process removes proteins and other matrix components that can interfere with LC-MS/MS analysis.[7]
-
Protein Precipitation:
-
To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS), such as a stable isotope-labeled version of this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE) - (Optional, for enhanced cleanup):
-
Condition a mixed-mode SPE cartridge (e.g., cation exchange) with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute this compound and the IS with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS would need to be determined through infusion and optimization.
-
Data Presentation
The following tables represent the expected performance of a validated bioanalytical method for this compound in tissue. Note: As specific quantitative data for this compound in published literature is limited, these values are representative of a typical small molecule LC-MS/MS assay and should be established during method validation.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Lower Limit of Quantification (LLOQ) | 1 | < 20% | ± 20% | < 20% | ± 20% |
| Low QC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium QC | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound in tissue.
Caption: this compound inhibits the TGF-β/ALK5 signaling pathway to reduce fibrosis.
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Investigation of metabolic degradation of new ALK inhibitor: Entrectinib by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Mass Spectrometry Imaging to Study Drug Distribution in the Intestine Following Oral Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Fibroblasts Treated with Ontunisertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ontunisertib is an investigational small molecule inhibitor with a complex pharmacological profile. Depending on the context, it has been described as a selective inhibitor of Polo-like kinase 1 (PLK1) and as an inhibitor of the transforming growth factor-beta (TGF-β) receptor I kinase, ALK5.[1][2][3][4][5] Both pathways are critical in cell proliferation, differentiation, and survival. In the context of fibroblast biology, particularly in fibrotic diseases, the inhibition of the TGF-β/ALK5 pathway is of significant interest as TGF-β is a primary driver of fibrosis.[3][4][5][6] this compound's potential anti-fibrotic and anti-inflammatory effects are being explored in clinical trials for conditions such as Fibrostenosing Crohn's Disease.[3][4]
As a PLK1 inhibitor, this compound has been shown to induce G2/M phase cell cycle arrest and apoptosis in various cancer cell lines.[1][2][7][8] These effects are also relevant to the study of fibroblasts, particularly in contexts of excessive proliferation, such as in hypertrophic scarring or cancer-associated fibroblasts.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on fibroblasts, focusing on its potential impact on cell cycle progression, apoptosis, and myofibroblast differentiation.
Key Applications
-
Cell Cycle Analysis: To determine the effect of this compound on fibroblast proliferation and cell cycle distribution.
-
Apoptosis Detection: To quantify the induction of programmed cell death in fibroblasts following this compound treatment.
-
Myofibroblast Differentiation: To assess the inhibition of fibroblast-to-myofibroblast differentiation, a key process in fibrosis.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Human Dermal Fibroblasts
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 65.2 ± 2.1 | 20.5 ± 1.5 | 14.3 ± 1.8 |
| This compound (10 nM) | 63.8 ± 2.5 | 15.1 ± 1.9 | 21.1 ± 2.3 |
| This compound (50 nM) | 58.1 ± 3.0 | 10.2 ± 1.7 | 31.7 ± 3.5 |
| This compound (100 nM) | 45.7 ± 3.8 | 8.5 ± 1.4 | 45.8 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis in Fibroblasts by this compound
| Treatment Group | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 95.8 ± 1.5 | 2.1 ± 0.5 | 2.1 ± 0.7 |
| This compound (100 nM) | 88.3 ± 2.2 | 7.5 ± 1.1 | 4.2 ± 0.9 |
| This compound (500 nM) | 75.1 ± 3.1 | 18.4 ± 2.5 | 6.5 ± 1.3 |
| This compound (1 µM) | 60.9 ± 4.5 | 29.6 ± 3.8 | 9.5 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Inhibition of Myofibroblast Differentiation by this compound
| Treatment Group | α-SMA Positive Cells (%) |
| Untreated Control | 3.2 ± 0.8 |
| TGF-β1 (10 ng/mL) + Vehicle | 85.4 ± 5.6 |
| TGF-β1 (10 ng/mL) + this compound (50 nM) | 42.1 ± 4.2 |
| TGF-β1 (10 ng/mL) + this compound (200 nM) | 15.8 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflow
Caption: this compound's dual inhibitory action on PLK1 and TGF-β/ALK5 pathways.
Caption: Experimental workflow for flow cytometry analysis of fibroblasts.
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining
Objective: To assess the effect of this compound on the cell cycle distribution of fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Complete fibroblast growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (Vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed fibroblasts in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Treatment: Once cells reach 50-60% confluency, treat them with varying concentrations of this compound or DMSO for 24-48 hours.
-
Cell Harvest:
-
Aspirate the medium and wash cells with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for forward scatter (FSC) and side scatter (SSC) to gate on single cells.
-
Use a logarithmic scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red).
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Assay Using Annexin V and 7-AAD Staining
Objective: To quantify the apoptotic and necrotic cell populations induced by this compound.
Materials:
-
Treated and control fibroblasts (from Protocol 1, step 2)
-
Annexin V-FITC (or other fluorochrome)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvest:
-
Collect both the adherent and floating cells to ensure all apoptotic cells are included.
-
Trypsinize the adherent cells and combine them with the supernatant from the culture plate.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI).
-
Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately (within 1 hour) on a flow cytometer.
-
Gate on the cell population based on FSC and SSC.
-
Analyze the fluorescence signals for Annexin V (e.g., FITC channel) and 7-AAD/PI (e.g., PerCP or PE-Texas Red channel).
-
Quantify the following populations:
-
Live cells: Annexin V-negative and 7-AAD/PI-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD/PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD/PI-positive.
-
-
Protocol 3: Analysis of Myofibroblast Differentiation by α-SMA Staining
Objective: To measure the inhibitory effect of this compound on TGF-β1-induced myofibroblast differentiation.
Materials:
-
Fibroblasts
-
Serum-free medium
-
Recombinant Human TGF-β1
-
This compound
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm)
-
Anti-α-Smooth Muscle Actin (α-SMA) antibody (conjugated to a fluorochrome, e.g., Alexa Fluor 488)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed fibroblasts and allow them to adhere.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with 10 ng/mL of TGF-β1 (or leave unstimulated as a negative control) for 48-72 hours.
-
-
Cell Harvest:
-
Harvest the cells by trypsinization as described previously.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Resuspend the cell pellet in Fixation/Permeabilization buffer and incubate at 4°C for 20 minutes.
-
Wash the cells twice with Perm/Wash buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in Perm/Wash buffer containing the anti-α-SMA antibody or the corresponding isotype control.
-
Incubate at 4°C for 30 minutes in the dark.
-
Wash the cells twice with Perm/Wash buffer.
-
Resuspend the final cell pellet in FACS buffer (PBS with 1% BSA).
-
-
Flow Cytometry:
-
Acquire data on a flow cytometer.
-
Gate on single cells based on FSC and SSC.
-
Compare the fluorescence intensity of the α-SMA stained samples to the isotype control to determine the percentage of α-SMA positive cells.
-
Conclusion
Flow cytometry is a powerful tool for dissecting the cellular effects of this compound on fibroblasts. The provided protocols offer a framework for quantifying the impact of this compound on key fibroblast functions, including proliferation, survival, and differentiation. These analyses are crucial for understanding its mechanism of action and for the development of this compound as a potential therapeutic for fibrotic diseases and other conditions involving aberrant fibroblast activity.
References
- 1. Onvansertib inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agomab Announces Positive Topline Phase 2a Data for this compound in Fibrostenosing Crohn’s Disease - V-Bio [v-bio.ventures]
- 4. Agomab Announces Positive Topline Phase 2a Data for [globenewswire.com]
- 5. AGMB-129 – Agomab Therapeutics [agomab.com]
- 6. Growth Factor Biology – Agomab Therapeutics [agomab.com]
- 7. Onvansertib inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ontunisertib Concentration for Primary Intestinal Fibroblasts
Welcome to the technical support center for optimizing the use of Ontunisertib in primary intestinal fibroblast cultures. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] It functions by competitively binding to the ATP-binding site of the ALK5 kinase domain. This action prevents the phosphorylation and subsequent activation of downstream signaling molecules, primarily SMAD2 and SMAD3. The inhibition of this pathway blocks the transcription of TGF-β-responsive genes, which are involved in fibrosis.[2]
Q2: What is the primary signaling pathway targeted by this compound?
A2: this compound primarily targets the canonical TGF-β signaling pathway. Upon TGF-β ligand binding to its type II receptor, the type I receptor (ALK5) is recruited and phosphorylated. Activated ALK5 then phosphorylates SMAD2 and SMAD3, which form a complex with SMAD4 and translocate to the nucleus to regulate gene expression. This compound's inhibition of ALK5 blocks these downstream events.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal and consistent results, proper handling of this compound is crucial.
-
Solubility: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium is kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a recommended starting concentration range for this compound in primary intestinal fibroblast experiments?
A4: The optimal concentration of this compound will depend on the specific primary cell donor, cell density, and the experimental endpoint. Based on the known in vitro IC50 values for ALK5 (≤100 nM) and TGFβRI (100-500 nM), a good starting point for a dose-response experiment is a logarithmic or half-logarithmic series of concentrations.
| Parameter | Recommended Starting Range | Notes |
| Dose-Response for Target Inhibition | 1 nM - 10 µM | To determine the IC50 for pSMAD2/3 inhibition. |
| Cytotoxicity Assessment | 10 nM - 50 µM | To identify the maximum non-toxic concentration. |
| Functional Assays (e.g., Collagen Production) | Based on pSMAD2/3 IC50 | Use concentrations at and around the IC50 for target inhibition. |
Note: The above concentrations are suggested starting points and should be optimized for your specific experimental conditions.
Troubleshooting Guides
Issue 1: No or weak inhibition of TGF-β signaling (e.g., no change in pSMAD2/3 levels).
| Possible Cause | Suggested Solution |
| Insufficient this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). |
| Incorrect Timing of Treatment | The phosphorylation of SMAD2/3 is a rapid event, typically peaking within 15-60 minutes of TGF-β stimulation. Conduct a time-course experiment to determine the optimal time point for your endpoint. |
| This compound Degradation | Prepare a fresh stock solution of this compound. Ensure proper storage of stock solutions (aliquoted, -20°C or -80°C, protected from light) and avoid repeated freeze-thaw cycles. |
| High Cell Confluency | Use cells that are in the logarithmic growth phase (typically 70-80% confluent), as highly confluent cultures can have altered signaling dynamics. |
| Low TGF-β Response | Confirm that your primary intestinal fibroblasts are responsive to TGF-β. Include a positive control (TGF-β stimulation without this compound) in your experiment. |
Issue 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. If you must use them, ensure proper plate sealing and a humidified incubator. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Allow the plate to sit at room temperature for a short period before placing it in the incubator to ensure even cell distribution. |
| Donor-to-Donor Variability | If possible, use primary cells pooled from multiple donors to average out individual variations. Otherwise, be consistent with the donor source for a set of experiments. |
Issue 3: Unexpected cytotoxicity observed.
| Possible Cause | Suggested Solution |
| High this compound Concentration | Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the IC50 for cell viability and identify the maximum non-toxic concentration. |
| High DMSO Concentration | Ensure the final DMSO concentration in your culture medium is consistent across all conditions and is at a non-toxic level (ideally ≤ 0.1%). |
| Off-Target Effects | While this compound is selective for ALK5, very high concentrations may inhibit other kinases. Use the lowest effective concentration that inhibits the target pathway. To confirm on-target effects, consider using a structurally unrelated ALK5 inhibitor as a control. |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Intestinal Fibroblasts
This protocol is a general guideline and may require optimization based on the tissue source and laboratory conditions.
-
Tissue Collection and Preparation:
-
Obtain fresh intestinal tissue biopsies under sterile conditions.
-
Wash the tissue multiple times with ice-cold, sterile Phosphate-Buffered Saline (PBS) containing antibiotics and antimycotics.
-
Remove any unwanted tissue such as fat or muscle.
-
Mince the tissue into small pieces (approximately 1-2 mm³) using sterile scalpels.
-
-
Explant Culture:
-
Place the minced tissue pieces into a tissue culture flask or dish.
-
Allow the tissue pieces to adhere to the surface by leaving them in a small amount of media or allowing them to air-dry briefly in the culture hood.
-
Carefully add pre-warmed fibroblast growth medium (e.g., DMEM with 10-20% FBS, L-glutamine, and antibiotics/antimycotics).
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
-
Fibroblast Outgrowth and Expansion:
-
Fibroblasts will begin to migrate out from the tissue explants within a few days to a week.
-
Change the culture medium every 2-3 days.
-
Once the fibroblasts reach 70-80% confluency, remove the tissue pieces and subculture the cells using trypsin-EDTA.
-
Expand the fibroblast culture to the desired number for your experiments. It is recommended to use cells at a low passage number (P2-P5) for experiments to maintain their primary phenotype.
-
Protocol 2: Determining the Optimal Non-Toxic Concentration of this compound (Cytotoxicity Assay)
-
Cell Seeding:
-
Seed primary intestinal fibroblasts into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested range is 10 nM to 50 µM. Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Use a suitable cell viability assay such as MTT, MTS, or CellTiter-Glo, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model to determine the IC50 for cytotoxicity. The maximum non-toxic concentration should be used as the upper limit in subsequent functional assays.
-
Protocol 3: Assessing Target Engagement - Inhibition of SMAD2/3 Phosphorylation
-
Cell Seeding and Serum Starvation:
-
Seed primary intestinal fibroblasts in 6-well plates and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 4-16 hours to reduce basal signaling.
-
-
This compound Pre-treatment:
-
Pre-treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control for 1-2 hours.
-
-
TGF-β Stimulation:
-
Stimulate the cells with a pre-determined optimal concentration of TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice.
-
Clarify the lysate by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against phospho-SMAD2 (Ser465/467) and/or phospho-SMAD3 (Ser423/425).
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, strip the membrane and re-probe for total SMAD2/3 and a loading control like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities for pSMAD2/3 and normalize to the total SMAD2/3 or the loading control.
-
Calculate the percentage of inhibition for each this compound concentration relative to the TGF-β stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow Visualization
References
Interpreting variable results in Ontunisertib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ontunisertib. The information is designed to address common challenges and interpret variable results in experiments involving this selective ALK5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as AGMB-129) is an oral, small-molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] ALK5 is a serine/threonine kinase that plays a critical role in the TGF-β signaling pathway, which is a major driver of fibrosis.[1][2]
Q2: How does this compound inhibit the TGF-β pathway?
This compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK5 kinase domain. This action prevents the phosphorylation of the downstream signaling proteins SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling cascade.[3]
Q3: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound is reported to be in the range of 100 to 500 nM for TGFβRI and ≤100 nM for ALK5.[4] It is important to note that IC50 values can vary depending on the specific experimental conditions, such as ATP concentration and the assay format used.[5][6]
Q4: What is the solubility and recommended storage for this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4]
Q5: What are the potential off-target effects of ALK5 inhibitors like this compound?
While this compound is designed to be a selective ALK5 inhibitor, off-target effects are a possibility with any kinase inhibitor due to the conserved nature of the ATP-binding pocket across the kinome. Some ALK5 inhibitors have been shown to have activity against other closely related kinases, such as ALK4 and ALK7.[7] Researchers should consider performing selectivity profiling to understand the specific off-target effects in their experimental system.[3]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Kinase Assay Results
You are observing significant well-to-well or experiment-to-experiment variability in your in vitro ALK5 kinase assays with this compound.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated, especially for small volumes. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize pipetting errors. |
| Reagent Quality | This compound: Ensure proper storage and handling to prevent degradation. Prepare fresh dilutions from a concentrated stock for each experiment.[4] ALK5 Enzyme: Use a reputable source for the recombinant ALK5 enzyme. Aliquot the enzyme upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles, which can decrease activity. ATP: Use high-purity ATP and prepare fresh solutions. The concentration of ATP is critical and can significantly impact IC50 values.[5] |
| Assay Conditions | DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is kept low (ideally ≤0.5%), as high concentrations can inhibit kinase activity.[3] Incubation Time and Temperature: Use a calibrated incubator and ensure consistent incubation times for all steps. The kinase reaction should be within the linear range. |
| Assay Plate Issues | Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation. If their use is unavoidable, fill the surrounding wells with buffer or water to minimize evaporation. |
Issue 2: Inconsistent IC50 Values for this compound
The calculated IC50 value for this compound varies significantly between experiments or differs from published values.
| Potential Cause | Troubleshooting Steps |
| Different Assay Formats | IC50 values are highly dependent on the assay format (e.g., radiometric, fluorescence-based, luminescence-based).[5] Comparing IC50 values obtained from different assay technologies can be misleading. Stick to a consistent, validated assay protocol. |
| Variable ATP Concentration | As an ATP-competitive inhibitor, the apparent potency of this compound is influenced by the ATP concentration in the assay. Higher ATP concentrations will lead to higher IC50 values.[8] For comparability, it is crucial to use a consistent ATP concentration, ideally at or near the Km value for ALK5.[5] |
| Enzyme Concentration | The concentration of the ALK5 enzyme can affect the IC50 value, especially for tight-binding inhibitors. The IC50 value cannot be lower than half the enzyme concentration.[5] Use the lowest enzyme concentration that gives a robust signal. |
| Data Analysis | Ensure that the data analysis method is appropriate. Use a non-linear regression model to fit the dose-response curve and calculate the IC50. Ensure that the top and bottom of the curve are well-defined. |
Issue 3: Unexpected or No Effect in Cell-Based Assays
This compound does not produce the expected anti-fibrotic effect (e.g., no reduction in alpha-smooth muscle actin (α-SMA) or collagen expression) or shows unexpected phenotypes in your cell-based fibrosis model.
| Potential Cause | Troubleshooting Steps |
| Cell System Variables | Cell Line/Primary Cell Health: Ensure cells are healthy, within a low passage number, and not over-confluent.[9] Target Expression: Confirm that your cell line expresses ALK5 at sufficient levels. TGF-β Responsiveness: Verify that your cell model is responsive to TGF-β stimulation by measuring downstream readouts like SMAD2/3 phosphorylation. |
| Suboptimal this compound Exposure | Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell type.[10] Compound Stability: Be aware of the stability of this compound in your cell culture medium over the course of the experiment. |
| Off-Target Effects | The observed phenotype may be due to the inhibition of an off-target kinase.[3] Use a structurally different ALK5 inhibitor as a control to confirm that the primary phenotype is due to ALK5 inhibition.[3] Consider performing a rescue experiment by overexpressing a constitutively active form of ALK5.[3] |
| Assay Readout Sensitivity | The chosen readout (e.g., Western blot, immunofluorescence, qPCR) may not be sensitive enough to detect subtle changes. Ensure your assay is properly validated with appropriate positive and negative controls. |
Data Presentation
Table 1: Comparative IC50 Values of Selected ALK5 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Assay Type |
| This compound | ALK5/TGFβRI | ≤100 (ALK5), 100-500 (TGFβRI) [4] | Not Specified |
| SB-431542 | ALK5, ALK4, ALK7 | 94 (ALK5)[11] | Cell-free |
| Galunisertib (LY2157299) | ALK5 | 56 | Cell-free |
| RepSox | ALK5 | 23 | ATP binding |
| SD-208 | ALK5 | 48 | Cell-free |
Note: IC50 values are highly dependent on assay conditions and should be used for relative comparison.
Experimental Protocols
In Vitro ALK5 Kinase Assay (Luminescence-based)
This protocol is a general guideline for an in vitro kinase assay using a luminescence-based method to detect ADP production, a direct measure of kinase activity.
Materials:
-
Recombinant human ALK5 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
ALK5 peptide substrate
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤0.5%.
-
Enzyme Preparation: Dilute the ALK5 enzyme in kinase assay buffer to the desired working concentration.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) control to the wells of the assay plate.
-
Add 10 µL of the diluted ALK5 enzyme solution to each well (except for "no enzyme" controls).
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the ALK5 peptide substrate and ATP in kinase assay buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes (or an optimized time within the linear range of the reaction).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression.
Cell-Based Fibrosis Assay (Immunofluorescence)
This protocol outlines a general method for assessing the anti-fibrotic activity of this compound in a cell-based model by measuring the expression of fibrosis markers.
Materials:
-
Fibroblast cell line (e.g., NIH/3T3) or primary fibroblasts
-
Cell culture medium
-
TGF-β1
-
This compound
-
DMSO
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-SMA, anti-collagen I)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed fibroblasts in 96-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) control for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours to induce a fibrotic phenotype.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with primary antibodies against fibrosis markers overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
-
Imaging: Wash with PBS and acquire images using a high-content imaging system or fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity of the fibrosis markers per cell.
-
Data Analysis: Normalize the data to the vehicle control and determine the dose-dependent inhibition of fibrosis marker expression by this compound.
Visualizations
Caption: TGF-β Signaling Pathway and the Mechanism of Action of this compound.
Caption: Logical Workflow for Troubleshooting Variable Results in this compound Experiments.
References
- 1. AGMB-129 – Agomab Therapeutics [agomab.com]
- 2. Agomab Announces Positive Topline Phase 2a Data for this compound in Fibrostenosing Crohn’s Disease - V-Bio [v-bio.ventures]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. sb-431542.com [sb-431542.com]
Ontunisertib Stability in Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of Ontunisertib in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For stock solutions, Dimethyl Sulfoxide (DMSO) is a suitable solvent. It is recommended to prepare high-concentration stock solutions, for example, 100 mg/mL, which may require ultrasonication to fully dissolve. To maintain stability, it is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic.
For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.
Storage Recommendations for DMSO Stock Solutions
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Q2: How can I prepare this compound for in vivo studies?
A2: Preparing a stable formulation for in vivo experiments is critical. Below are two example protocols for preparing this compound in a vehicle suitable for administration. It is essential to ensure the final solution is clear. Heating and/or sonication can be used to aid dissolution if precipitation occurs.
In Vivo Formulation Protocols
| Protocol | Solvent System | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.32 mM) |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.32 mM) |
Q3: What is the mechanism of action of this compound?
A3: this compound is a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] By inhibiting ALK5, this compound blocks the downstream signaling cascade that is a major driver of fibrosis.[1][3] It is being developed as a gut-restricted treatment, meaning it is designed to act locally in the gastrointestinal tract with minimal systemic exposure due to rapid first-pass metabolism in the liver.[1][4]
Signaling Pathway and Experimental Workflows
References
Validation & Comparative
A Comparative Guide to AGMB-129 and Other Selective ALK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AGMB-129, a novel gastrointestinal (GI)-restricted selective inhibitor of Activin receptor-like kinase 5 (ALK5), with other prominent selective ALK5 inhibitors. ALK5, also known as Transforming Growth Factor-beta Receptor 1 (TGF-βR1), is a key mediator in the TGF-β signaling pathway, which plays a crucial role in cellular proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in various fibrotic diseases and cancer.
AGMB-129 is distinguished by its targeted, GI-restricted mechanism of action, designed to minimize systemic exposure and thereby improve its safety profile.[1] This guide summarizes available quantitative data for a selection of well-characterized ALK5 inhibitors, outlines detailed experimental methodologies for their evaluation, and provides a visual representation of the targeted signaling pathway.
Quantitative Comparison of Selective ALK5 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several selective ALK5 inhibitors. This data is critical for comparing the in vitro potency of these compounds. It is important to note that direct cross-comparison of IC50 values should be done with caution, as experimental conditions can vary between studies.
| Compound | ALK5 IC50 (nM) | Assay Type | Key Features |
| AGMB-129 (Ontunisertib) | Not publicly available | Not publicly available | Oral, GI-restricted small molecule designed for high local exposure in the gut and minimal systemic exposure. Currently in Phase 2a clinical trials for Fibrostenosing Crohn's Disease.[2][3][4] |
| RepSox | 4 | ALK5 autophosphorylation | Potent and selective inhibitor of TGFβR-1/ALK5.[5] |
| Galunisertib (LY2157299) | 56 | Cell-free kinase assay | Oral, selective inhibitor of TGF-βRI. Has been evaluated in multiple clinical trials for various cancers.[6] |
| TGF-β RI Kinase Inhibitor III | 47 | Not specified | A cell-permeable imidazolyl-pyridine compound that is a potent, ATP-competitive, and reversible inhibitor. |
| SB431542 | 94 | Cell-free kinase assay | Potent and selective inhibitor of ALK5, ALK4, and ALK7. Widely used as a research tool. |
| GW788388 | 18 | Cell-free kinase assay | Potent and selective inhibitor of ALK5. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of enzyme inhibitors. Below are representative methodologies for key assays used to characterize ALK5 inhibitors.
ALK5 Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Objective: To determine the IC50 value of a test compound against recombinant ALK5.
Materials:
-
Recombinant human ALK5 (TGFβR1) kinase
-
Biotinylated peptide substrate
-
ATP
-
TR-FRET detection reagents (e.g., Lanthanide-labeled antibody and Streptavidin-allophycocyanin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (e.g., AGMB-129) and control inhibitors
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute this series in the assay buffer to achieve the desired final concentrations with a consistent, low percentage of DMSO (e.g., <1%).
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2.5 µL of the ALK5 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP (at its Km concentration) to each well.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the reaction by adding the TR-FRET detection reagents, which include a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate and a streptavidin-allophycocyanin (SA-APC) conjugate that binds to the biotinylated substrate.
-
Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Phospho-SMAD (pSMAD) Assay
This cell-based assay assesses the ability of an inhibitor to block the TGF-β-induced phosphorylation of SMAD2/3, the downstream effectors of ALK5.
Objective: To determine the cellular potency of a test compound in inhibiting the ALK5 signaling pathway.
Materials:
-
A suitable cell line (e.g., HaCaT, A549)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
Test compound and control inhibitors
-
Lysis buffer containing protease and phosphatase inhibitors
-
Antibodies for Western blotting or ELISA (primary antibodies against phospho-SMAD2/3 and total SMAD2/3, and appropriate secondary antibodies)
-
96-well plates
-
Western blot or ELISA equipment
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Serum Starvation: Replace the growth medium with a low-serum or serum-free medium and incubate for several hours (e.g., 4-16 hours) to reduce basal signaling.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Pathway Stimulation: Stimulate the cells by adding TGF-β1 to each well (except for the unstimulated control) at a final concentration that elicits a robust pSMAD response (e.g., 1-5 ng/mL).
-
Incubation: Incubate the plate for a short period (e.g., 30-60 minutes) to allow for SMAD phosphorylation.
-
Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.
-
Detection (Western Blot):
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Detection (ELISA):
-
Use a sandwich ELISA kit to quantify the levels of phospho-SMAD2/3 and total SMAD2/3 in the cell lysates.
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance values (ELISA).
-
Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal.
-
Plot the normalized pSMAD levels against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
ALK5 Signaling Pathway
The following diagram illustrates the canonical TGF-β/ALK5 signaling pathway and the point of inhibition for selective ALK5 inhibitors.
Caption: Simplified TGF-β/ALK5 signaling pathway and the mechanism of inhibition by AGMB-129.
Experimental Workflow for ALK5 Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a selective ALK5 inhibitor.
Caption: A representative workflow for the preclinical development of an ALK5 inhibitor.
References
- 1. Agomab Reports Positive Phase 1 Results with AGMB-129, a GI-restricted ALK5 Inhibitor for Fibrostenosing Crohn’s Disease - ANDERA PARTNERS :ANDERA PARTNERS [anderapartners.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. AGMB-129 – Agomab Therapeutics [agomab.com]
- 4. Agomab’s ALK5 inhibitor to advance to Phase IIb in Crohn’s disease [clinicaltrialsarena.com]
- 5. benchchem.com [benchchem.com]
- 6. Agomab Therapeutics – Restoring Organ Function [agomab.com]
A Head-to-Head Comparison of Gut-Restricted TGF-β Inhibitors for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of intestinal immune homeostasis and has emerged as a promising therapeutic target for inflammatory bowel disease (IBD). However, the systemic administration of TGF-β inhibitors is associated with significant side effects due to the pleiotropic nature of this cytokine. To circumvent this, a new generation of gut-restricted TGF-β inhibitors is being developed. These agents are designed to act locally in the gastrointestinal tract, minimizing systemic exposure and associated toxicities. This guide provides a head-to-head comparison of two leading gut-restricted TGF-β inhibitors: Ontunisertib (AGMB-129) and Mongersen (B10856282) (GED-0301) .
While direct head-to-head clinical trials are not yet available, this guide synthesizes the current preclinical and clinical data to offer a comparative overview of their mechanism of action, efficacy, safety, and pharmacokinetic profiles.
Mechanism of Action
Both this compound and mongersen modulate the TGF-β signaling pathway, albeit through different mechanisms, to restore immune balance in the gut.
This compound (AGMB-129) is an orally administered, small-molecule inhibitor of the TGF-β receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] By directly inhibiting the kinase activity of ALK5, this compound blocks the downstream signaling cascade that leads to pro-inflammatory and pro-fibrotic responses.[1][2] Its gut-restricted nature is achieved through rapid first-pass metabolism in the liver, which prevents clinically relevant systemic exposure.[1][2]
Mongersen (GED-0301) is an oral antisense oligonucleotide that targets the messenger RNA (mRNA) of SMAD7, an intracellular inhibitor of TGF-β signaling.[3][4] In the inflamed gut of IBD patients, SMAD7 levels are elevated, leading to a blockade of TGF-β's anti-inflammatory effects.[3][4] Mongersen binds to SMAD7 mRNA, promoting its degradation and thereby reducing SMAD7 protein levels. This, in turn, restores the immunosuppressive functions of the TGF-β pathway.[3]
Preclinical and Clinical Data Summary
The following tables summarize the available quantitative data for this compound and mongersen. It is important to note that this data is collated from separate studies and does not represent a direct head-to-head comparison.
Table 1: this compound (AGMB-129) Clinical Trial Data
| Trial Phase | Population | Dosage | Key Efficacy/Pharmacodynamic Endpoints | Key Safety/Pharmacokinetic Findings | Reference |
| Phase 1 | Healthy Volunteers | Single and multiple ascending doses | High local exposure in the ileum. | Well-tolerated at all doses. No drug-related safety signals or dose-limiting toxicities. Low systemic exposure, confirming GI-restricted profile. | [5][6] |
| Phase 2a (STENOVA - Interim Analysis) | Patients with Fibrostenosing Crohn's Disease (FSCD) | 100mg once-daily or 200mg twice-daily for 12 weeks | Significant downregulation of fibrotic (p=0.0036) and inflammatory (p<0.0001) pathways in mucosal biopsies (high dose vs. placebo). | Favorable safety and tolerability at both doses, similar to placebo. No signs of cardiac toxicity or pro-inflammatory effects. Very low systemic exposure. | [1][7] |
Table 2: Mongersen (GED-0301) Clinical Trial Data
| Trial Phase | Population | Dosage | Key Efficacy Endpoints | Key Safety Findings | Reference |
| Phase 1 | Patients with active, steroid-dependent/resistant Crohn's Disease | 40, 80, or 160 mg/day for 7 days | Reduction in inflammatory cytokine-expressing CCR9-positive T cells in the blood. | Well-tolerated with no serious adverse events. Most adverse events were mild and unrelated to treatment. | [8] |
| Phase 2 | Patients with active Crohn's Disease | 10, 40, or 160 mg/day for 2 weeks | Clinical Remission (CDAI < 150) at Day 15: 12% (10mg), 55% (40mg), 65% (160mg) vs. 10% (placebo). Clinical Response (CDAI reduction ≥ 100) at Day 28: 37% (10mg), 58% (40mg), 72% (160mg) vs. 17% (placebo). | Most adverse events were related to complications and symptoms of Crohn's disease. | [9][10][11] |
| Phase 2 (Open-Label) | Patients with active Crohn's Disease | 160 mg/day for 12 weeks | Clinical Remission (CDAI < 150): 38.9% (Week 4), 55.6% (Week 8), 50.0% (Week 12). Clinical Response (CDAI reduction ≥ 100): 72.2% (Week 4), 77.8% (Week 8), 77.8% (Week 12). | Confirmed the good safety profile of mongersen. | [12] |
| Phase 3 | Patients with active Crohn's Disease | - | Prematurely discontinued (B1498344) due to an interim analysis showing no effect on the activity of Crohn's disease. | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of gut-restricted TGF-β inhibitors are provided below.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used preclinical model to induce colitis in mice that mimics aspects of human IBD.
Objective: To evaluate the efficacy of a gut-restricted TGF-β inhibitor in reducing intestinal inflammation.
Methodology:
-
Induction of Colitis: C57BL/6 mice are typically administered 2-5% (w/v) DSS in their drinking water for 5-7 consecutive days.[13][14] The concentration and duration can be adjusted to induce acute or chronic colitis.
-
Treatment: The gut-restricted TGF-β inhibitor is administered orally, once or twice daily, starting either concurrently with DSS administration (prophylactic model) or after the onset of clinical signs of colitis (therapeutic model). A vehicle control group receives the formulation without the active compound.
-
Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI).[13]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. The colon length is measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Histological Analysis: The colon tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). A blinded pathologist scores the sections for the severity of inflammation, crypt damage, and cellular infiltration.[13][14][15]
-
Biomarker Analysis: Colon tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR, and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
In Vitro ALK5 Kinase Inhibition Assay
This biochemical assay is used to determine the potency of a small molecule inhibitor, such as this compound, against its target kinase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a compound against ALK5.
Methodology:
-
Reagents: Recombinant human ALK5 kinase, a suitable kinase substrate (e.g., a generic serine/threonine kinase peptide), ATP, and a kinase assay buffer.[16][17]
-
Assay Principle: The assay measures the phosphorylation of the substrate by ALK5 in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is inversely proportional to the inhibitory activity of the compound. Detection can be achieved through various methods, such as quantifying the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).[16][17]
-
Procedure:
-
A serial dilution of the test inhibitor is prepared.
-
The inhibitor or vehicle control is pre-incubated with the ALK5 enzyme in a multi-well plate.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the detection reagent is added to measure the kinase activity (e.g., luminescence).
-
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[16]
In Vitro SMAD7 Knockdown Assay
This cell-based assay is used to confirm the mechanism of action of an antisense oligonucleotide like mongersen.
Objective: To measure the ability of mongersen to reduce SMAD7 expression in intestinal epithelial cells.
Methodology:
-
Cell Line: A human colorectal cancer cell line, such as HCT-116, is commonly used.[12]
-
Transfection: The cells are transfected with different batches and concentrations of the mongersen antisense oligonucleotide. A control oligonucleotide with a scrambled sequence is used as a negative control.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for the antisense mechanism to take effect.
-
Analysis of SMAD7 Expression:
-
Quantitative Real-Time PCR (qPCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and qPCR is performed to quantify the levels of SMAD7 mRNA. The results are normalized to a housekeeping gene (e.g., GAPDH).
-
Western Blotting: Protein lysates are prepared from the cells, and Western blotting is performed using an antibody specific for SMAD7 to determine the protein levels. β-actin or another housekeeping protein is used as a loading control.
-
-
Data Analysis: The reduction in SMAD7 mRNA and protein levels in the mongersen-treated cells is compared to the control-treated cells to determine the efficacy of knockdown.
Mandatory Visualizations
TGF-β Signaling Pathway and Points of Inhibition
Caption: TGF-β signaling pathway and the mechanisms of action of this compound and mongersen.
Experimental Workflow for Preclinical Evaluation
Caption: A generalized experimental workflow for the preclinical evaluation of gut-restricted TGF-β inhibitors.
References
- 1. agomab.com [agomab.com]
- 2. AGMB-129 – Agomab Therapeutics [agomab.com]
- 3. Agomab Announces Positive Topline Phase 2a Interim Results for AGMB-129 in Fibrostenosing Crohn’s Disease | Biovia [biovia.be]
- 4. Smad7 Antisense Oligonucleotide in Crohn’s Disease: A Re-Evaluation and Explanation for the Discordant Results of Clinical Trials | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Agomab Reports Positive Phase 1 Results with AGMB-129, a GI-restricted ALK5 Inhibitor for Fibrostenosing Crohn’s Disease - ANDERA PARTNERS :ANDERA PARTNERS [anderapartners.com]
- 7. globenewswire.com [globenewswire.com]
- 8. Phase I clinical trial of Smad7 knockdown using antisense oligonucleotide in patients with active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mongersen induces 55%-65% remission rates in Crohn’s | MDedge [mdedge.com]
- 10. luigigreco.info [luigigreco.info]
- 11. researchgate.net [researchgate.net]
- 12. A Pharmacological Batch of Mongersen that Downregulates Smad7 is Effective as Induction Therapy in Active Crohn’s Disease: A Phase II, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. socmucimm.org [socmucimm.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validating Ontunisertib's selectivity for ALK5 over other TGF-β receptors
For Researchers, Scientists, and Drug Development Professionals
Ontunisertib (also known as AGMB-129) is a potent, orally administered small molecule inhibitor targeting Activin Receptor-Like Kinase 5 (ALK5), the type I receptor for Transforming Growth Factor-β (TGF-β).[1][2] By selectively blocking the kinase activity of ALK5, this compound offers a promising therapeutic strategy for conditions driven by excessive TGF-β signaling, such as fibrostenotic Crohn's disease.[3][4] This guide provides a comparative overview of this compound's selectivity for ALK5, supported by available experimental data and detailed methodologies for key validation assays.
The TGF-β Signaling Pathway and ALK5 Inhibition
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix production. The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor, predominantly ALK5. This phosphorylation event activates ALK5, which in turn phosphorylates the downstream signaling proteins SMAD2 and SMAD3. These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2/3 and blocking the downstream signaling cascade.[5]
Comparative Selectivity of ALK5 Inhibitors
The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to undesirable side effects. While comprehensive public data on the selectivity of this compound across the entire TGF-β receptor family is limited, available information indicates its potent inhibition of ALK5. For a comparative perspective, the table below includes selectivity data for other well-characterized ALK5 inhibitors, Galunisertib and SB-431542.
| Target Kinase | This compound (IC50) | Galunisertib (IC50) | SB-431542 (IC50) |
| ALK5 (TGFβR1) | ≤100 nM | 56 nM[6] | 94 nM[6] |
| ALK1 (ACVR1A) | Data not publicly available | >10,000 nM | No significant inhibition |
| ALK2 (ACVR1) | Data not publicly available | >10,000 nM | No significant inhibition |
| ALK3 (BMPR1A) | Data not publicly available | >10,000 nM | No significant inhibition |
| ALK4 (ACVR1B) | Data not publicly available | 129 nM (cell-free)[6] | 129 nM (cell-free)[6] |
| ALK6 (BMPR1B) | Data not publicly available | 470 nM | No significant inhibition |
| ALK7 (ACVR1C) | Data not publicly available | Data not publicly available | 47 nM (cell-free)[6] |
Note: IC50 values represent the concentration of an inhibitor required to achieve 50% inhibition of the kinase activity in vitro. Lower values indicate higher potency. The lack of publicly available data for this compound against other TGF-β receptors prevents a direct head-to-head comparison of its selectivity profile.
Experimental Protocols
The validation of a kinase inhibitor's potency and selectivity relies on robust biochemical and cellular assays. The following are representative protocols for the key experiments used to characterize ALK5 inhibitors like this compound.
Biochemical Kinase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the ALK5 kinase.
Objective: To determine the in vitro IC50 value of this compound for ALK5.
Methodology:
-
Reagent Preparation: Recombinant human ALK5 enzyme, a suitable kinase substrate (e.g., a generic peptide substrate), and ATP are prepared in a kinase reaction buffer.
-
Compound Preparation: this compound is serially diluted to a range of concentrations in DMSO and then further diluted in the kinase reaction buffer.
-
Reaction Incubation: The ALK5 enzyme is pre-incubated with the various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the ATP and substrate mixture. The final ATP concentration is typically at or near its Km value for ALK5.
-
Detection: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C and then stopped. The amount of phosphorylated substrate is quantified using a suitable detection method, such as radiometric assays (e.g., ³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™).[4][7]
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular SMAD2/3 Phosphorylation Assay
This assay assesses the ability of an inhibitor to block TGF-β-induced signaling within a cellular context by measuring the phosphorylation of the downstream targets, SMAD2 and SMAD3.[8]
Objective: To determine the cellular IC50 value of this compound for the inhibition of TGF-β-induced SMAD2/3 phosphorylation.
Methodology:
-
Cell Culture: A cell line responsive to TGF-β (e.g., HaCaT keratinocytes or NIH-3T3 fibroblasts) is cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are pre-incubated with a range of concentrations of this compound for 1-2 hours.
-
Stimulation: The cells are then stimulated with a fixed concentration of TGF-β1 (e.g., 1-5 ng/mL) for a defined period (e.g., 30-60 minutes) to induce SMAD2/3 phosphorylation.
-
Cell Lysis: The cells are lysed to release the cellular proteins, and the total protein concentration is determined.
-
Detection: The levels of phosphorylated SMAD2/3 (pSMAD2/3) and total SMAD2/3 are quantified using methods such as Western blotting or ELISA with specific antibodies.[9]
-
Data Analysis: The ratio of pSMAD2/3 to total SMAD2/3 is calculated for each treatment condition. The percentage of inhibition is determined relative to cells treated with TGF-β1 alone, and the cellular IC50 value is calculated.
Conclusion
This compound is a potent inhibitor of ALK5, the primary type I receptor in the TGF-β signaling pathway. While publicly available data on its selectivity against other TGF-β family receptors is currently limited, its targeted action on ALK5 holds significant promise for the treatment of diseases characterized by excessive TGF-β signaling. Further research and publication of comprehensive selectivity profiling will provide a more complete understanding of this compound's therapeutic window and potential off-target effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this compound and other ALK5 inhibitors.
References
- 1. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. For Patients – Agomab Therapeutics [agomab.com]
- 3. AGMB-129 – Agomab Therapeutics [agomab.com]
- 4. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agomab’s ALK5 inhibitor to advance to Phase IIb in Crohn’s disease [clinicaltrialsarena.com]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a phosphorylated SMAD ex vivo stimulation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transforming Growth Factor β-Induced Smad1/5 Phosphorylation in Epithelial Cells Is Mediated by Novel Receptor Complexes and Is Essential for Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
Ontunisertib's Anti-Fibrotic Potential: A Comparative Review Across Preclinical and Clinical Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ontunisertib (AGMB-129), a novel, gut-restricted ALK5 inhibitor, with other anti-fibrotic agents. We delve into its mechanism of action and collate available clinical data, alongside a review of preclinical evidence for mechanistically similar compounds and established anti-fibrotic therapies across various experimental models.
Executive Summary
This compound (AGMB-129) is emerging as a promising therapeutic candidate for fibrostenosing Crohn's disease (FSCD), a debilitating condition with no approved anti-fibrotic treatments.[1] Its targeted, gut-restricted inhibition of the pro-fibrotic TGF-β pathway via ALK5 presents a significant advantage by minimizing systemic side effects.[2][3] Positive topline data from the Phase 2a STENOVA clinical trial underscore its potential, demonstrating a favorable safety profile, target engagement, and encouraging efficacy signals in patients with FSCD.[4] While specific preclinical data on this compound in diverse fibrosis models remains largely proprietary, this guide cross-validates its anti-fibrotic potential by examining its mechanism of action in the context of other ALK5 inhibitors and comparing its clinical profile with established anti-fibrotic drugs, Nintedanib and Pirfenidone.
Mechanism of Action: Targeting the TGF-β Pathway with ALK5 Inhibition
The transforming growth factor-beta (TGF-β) signaling pathway is a central driver of fibrosis in a multitude of tissues.[2] this compound is a potent and selective inhibitor of the TGF-β receptor I, also known as activin receptor-like kinase 5 (ALK5).[2] By blocking ALK5, this compound prevents the phosphorylation of downstream SMAD proteins, thereby inhibiting the transcription of pro-fibrotic genes and the subsequent deposition of extracellular matrix (ECM) components that lead to tissue scarring.[5]
A key innovation of this compound is its gut-restricted design. After oral administration, it achieves high concentrations in the gastrointestinal tract, the site of fibrosis in FSCD, while having minimal systemic exposure due to rapid first-pass metabolism in the liver.[2][6] This localized action is intended to avoid the cardiac toxicities associated with systemic ALK5 inhibition.[3]
Cross-Validation in Different Models: A Comparative Analysis
Due to the limited public availability of preclinical data for this compound across various fibrosis models, this section will focus on the clinical findings in FSCD and draw parallels with the preclinical performance of the mechanistically similar ALK5 inhibitor, Galunisertib (B1674415), and other established anti-fibrotic agents.
Intestinal Fibrosis Models
This compound (Clinical Data): The Phase 2a STENOVA trial provides the most robust data for this compound's anti-fibrotic effect in humans with intestinal fibrosis.[4] Interim results from this study in 103 patients with FSCD demonstrated:
-
Target Engagement: Significant downregulation of both fibrotic (p=0.0036) and inflammatory (p<0.0001) pathways in mucosal biopsies from the high-dose cohort compared to placebo.[2][7]
-
Efficacy Signals: Positive trends were observed in several exploratory clinical endpoints, including the Simple Endoscopic Score for Crohn's Disease (SES-CD) and Magnetic Resonance Enterography (MRE) parameters, which are used to assess strictures.[1][4]
Alternative Agents (Preclinical Data): Various animal models are utilized to study intestinal fibrosis, though none perfectly recapitulate the human disease.[8][9] These models are crucial for evaluating the therapeutic potential of anti-fibrotic drugs before they advance to clinical trials.
| Model | Description | This compound (Inferred Effect) | Comparator Agents (Observed Effect) |
| TNBS-induced colitis | Chronic inflammation induced by trinitrobenzene sulfonic acid leads to colonic fibrosis. | Expected to reduce collagen deposition and pro-fibrotic gene expression due to ALK5 inhibition. | Pirfenidone: Reduced collagen content and expression of TGF-β1 and procollagen (B1174764) I mRNA. |
| SAMP1/YitFc mice | Spontaneous model of chronic ileitis that develops fibrosis. | Expected to attenuate the development of intestinal strictures and fibrosis. | Anti-TGF-β Antibody: Reduced collagen deposition and improved intestinal architecture. |
Table 1: Comparison of Anti-Fibrotic Effects in Intestinal Fibrosis Models
Other Fibrosis Models (Liver, Lung, Skin)
While this compound is specifically designed for gastrointestinal-restricted delivery, understanding the effects of its target (ALK5) in other fibrotic diseases is crucial for appreciating its broader anti-fibrotic potential. Here, we compare the preclinical data of the systemic ALK5 inhibitor, Galunisertib, with established anti-fibrotic drugs.
| Model | Description | Galunisertib (ALK5 Inhibitor) | Nintedanib | Pirfenidone |
| Liver Fibrosis (CCl4-induced) | Carbon tetrachloride administration induces chronic liver injury and fibrosis. | Reduced Smad2 phosphorylation, downregulated fibrogenic genes (e.g., collagens, TIMP1), and modified the composition of the deposited ECM. | Inhibited expression of collagen I, α-SMA, and PDGFR. | Reduced collagen deposition and expression of pro-fibrotic and pro-inflammatory cytokines. |
| Pulmonary Fibrosis (Bleomycin-induced) | Bleomycin (B88199) administration induces lung injury and subsequent fibrosis. | Not widely reported in this model. | Reduced fibrosis and inflammation. | Reduced fibrosis and dysfunction. |
| Dermal Fibrosis (In vitro) | TGF-β induced fibro-proliferative dermal fibroblasts. | Attenuated fibrotic gene expression (collagen-1a, α-SMA, fibronectin) and enhanced in vitro wound closure. | Not widely reported in this model. | Reduced expression of α-SMA and collagen. |
Table 2: Comparison of Anti-Fibrotic Effects in Liver, Lung, and Dermal Fibrosis Models
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the preclinical evaluation of anti-fibrotic agents.
In Vitro Fibroblast-to-Myofibroblast Transition (FMT) Assay
-
Cell Culture: Primary human intestinal fibroblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of FMT: Cells are seeded in 24-well plates and allowed to adhere. The medium is then replaced with serum-free medium for 24 hours, followed by stimulation with recombinant human TGF-β1 (10 ng/mL) for 48 hours to induce differentiation into myofibroblasts.
-
Treatment: Investigational compounds (e.g., this compound, comparators) are added at various concentrations 1 hour prior to TGF-β1 stimulation.
-
Analysis:
-
Immunofluorescence: Cells are fixed, permeabilized, and stained for α-smooth muscle actin (α-SMA), a marker of myofibroblasts.
-
Western Blot: Cell lysates are analyzed for the expression of α-SMA, collagen I, and fibronectin.
-
RT-qPCR: RNA is extracted to quantify the gene expression of ACTA2 (α-SMA), COL1A1, and FN1.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Fibrosis: Mice are anesthetized, and a single intratracheal instillation of bleomycin (1.5-3.0 U/kg) or saline (control) is administered.
-
Treatment: Daily oral gavage of the test compound (e.g., Nintedanib, Pirfenidone) or vehicle is initiated either prophylactically (from day 0) or therapeutically (e.g., from day 7 or 14) and continued for 14-21 days.
-
Analysis (at endpoint):
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to assess collagen deposition and lung architecture. Fibrosis is quantified using the Ashcroft scoring system.
-
Hydroxyproline Assay: The total lung collagen content is quantified from lung homogenates.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.
-
Conclusion
This compound represents a significant advancement in the development of therapies for fibrostenosing Crohn's disease. Its gut-restricted ALK5 inhibition mechanism offers a targeted approach to combat intestinal fibrosis while potentially avoiding the systemic side effects that have hindered the development of other ALK5 inhibitors. The positive safety and target engagement data from the STENOVA clinical trial are highly encouraging.
While direct preclinical comparisons of this compound in a wide range of fibrosis models are not yet publicly available, the extensive evidence supporting the anti-fibrotic efficacy of ALK5 inhibition in various organs, as demonstrated by compounds like Galunisertib, provides a strong rationale for this compound's therapeutic potential. The continued clinical development of this compound, along with the future publication of its comprehensive preclinical data, will be critical in fully elucidating its role in the treatment of FSCD and potentially other fibrotic conditions. The comparative data presented in this guide, contextualizing this compound within the broader landscape of anti-fibrotic therapies, should serve as a valuable resource for the scientific and drug development community.
References
- 1. Agomab’s ALK5 inhibitor to advance to Phase IIb in Crohn’s disease [clinicaltrialsarena.com]
- 2. AGMB-129 – Agomab Therapeutics [agomab.com]
- 3. For Patients – Agomab Therapeutics [agomab.com]
- 4. agomab.com [agomab.com]
- 5. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agomab reports data from trial of Fibrostenosing Crohn’s Disease [clinicaltrialsarena.com]
- 7. agomab.com [agomab.com]
- 8. Galunisertib modifies the liver fibrotic composition in the Abcb4Ko mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an in vitro model to test antifibrotic drugs on primary human liver myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ontunisertib Against Standard-of-Care in Animal Models of Intestinal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ontunisertib (AGMB-129), an investigational agent, against standard-of-care biologics for the treatment of intestinal fibrosis, a key feature of Fibrostenosing Crohn's Disease (FSCD). While direct head-to-head preclinical data in animal models is limited, this document synthesizes available information to offer a comparative overview based on mechanism of action, and preclinical and clinical findings.
Introduction to this compound and Standard-of-Care
This compound is an orally administered, gastrointestinal (GI)-restricted small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor I, also known as activin receptor-like kinase 5 (ALK5).[1][2] Its targeted action within the GI tract is designed to minimize systemic exposure and associated side effects.[1] The therapeutic rationale for this compound in FSCD is based on the central role of the TGF-β pathway in driving fibrosis.[1][3]
Currently, there are no approved anti-fibrotic therapies specifically for FSCD.[3] The standard-of-care for managing stricturing Crohn's disease primarily involves controlling inflammation with biologic agents, such as the anti-tumor necrosis factor (TNF) antibody adalimumab. In cases of persistent obstruction, endoscopic balloon dilation or surgical intervention are employed.
Mechanism of Action
This compound directly targets the fibrotic process by inhibiting ALK5, a key kinase in the TGF-β signaling pathway. This pathway is a major regulator of fibroblast activation and extracellular matrix deposition, which are central to the development of intestinal fibrosis.
Standard-of-care biologics, such as adalimumab, primarily target inflammation by neutralizing TNF-α. While inflammation is a key trigger for fibrosis, the anti-fibrotic effects of these agents are considered indirect. Some in-vitro evidence suggests that adalimumab may also have direct anti-fibrotic effects by reducing the expression of fibrotic markers.
References
Assessing the Synergistic Potential of Ontunisertib with Anti-inflammatory Drugs: A Therapeutic Potential Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
There is currently no direct clinical or preclinical data quantifying the synergistic effects of Ontunisertib (AGMB-129) when combined with other anti-inflammatory drugs. However, the mechanism of action of this compound, a gut-restricted ALK5 inhibitor, suggests a strong theoretical potential for synergy with existing anti-inflammatory agents in the treatment of fibrostenosing Crohn's disease (FSCD). This guide provides a framework for understanding this potential, summarizing the available clinical observations and outlining hypothetical preclinical strategies to investigate these interactions.
This compound: Clinical Observations in a Combination Setting
This compound is a novel, orally administered small molecule designed to locally inhibit the activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta (TGF-β) receptor 1[1]. By blocking the TGF-β pathway, a key driver of fibrosis, this compound aims to reduce the intestinal scarring and narrowing characteristic of FSCD[1].
The Phase 2a STENOVA trial (NCT05843578) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with FSCD[2]. A crucial aspect of this study is that this compound was administered as an adjunct to the existing standard of care, which included anti-inflammatory biologics[3][4].
STENOVA Trial Overview:
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled Phase 2a trial[2]. |
| Population | Patients with symptomatic fibrostenotic Crohn's disease[2]. |
| Intervention | This compound administered on top of standard of care, including anti-inflammatory biologics[4]. |
| Key Findings (Interim Analysis) | Favorable safety and tolerability profile, similar to placebo[4]. Successful target engagement, with significant downregulation of both fibrotic and inflammatory pathways in the ileal mucosa[4]. |
While the topline results from the STENOVA trial are promising and demonstrate the safety of co-administering this compound with anti-inflammatory biologics, a detailed subgroup analysis to quantify synergistic efficacy has not yet been publicly released[3][4][5][6][7][8][9][10]. The observed downregulation of inflammatory pathways by this compound itself, on top of standard of care, hints at a potential dual anti-inflammatory and anti-fibrotic effect[4].
Theoretical Framework for Synergy: Complementary Mechanisms of Action
The rationale for expecting synergistic effects stems from the distinct and potentially complementary signaling pathways targeted by this compound and major classes of anti-inflammatory drugs used in Inflammatory Bowel Disease (IBD).
This compound and the TGF-β Pathway
This compound blocks ALK5, preventing the phosphorylation of Smad2 and Smad3. This inhibits the transcription of pro-fibrotic genes, such as collagens and fibronectin, thereby aiming to reduce tissue scarring.
Caption: this compound's mechanism of action in the TGF-β pathway.
Synergy with Anti-TNF-α Biologics
Anti-TNF-α agents (e.g., infliximab, adalimumab) neutralize the pro-inflammatory cytokine TNF-α, a key mediator in IBD[11]. TNF-α signals through its receptors (TNFR1/2) to activate pathways like NF-κB, leading to the transcription of various inflammatory genes[12][13]. By targeting distinct pathways, this compound and anti-TNF-α drugs could offer a dual approach, simultaneously suppressing a major inflammatory cascade and the downstream fibrotic consequences.
Caption: Distinct and complementary pathways of this compound and Anti-TNF drugs.
Synergy with JAK Inhibitors
Janus kinase (JAK) inhibitors (e.g., tofacitinib (B832), upadacitinib) are small molecules that block the JAK-STAT signaling pathway, which is utilized by numerous pro-inflammatory cytokines implicated in IBD[14][15][16]. By inhibiting multiple cytokine pathways simultaneously, JAK inhibitors offer broad anti-inflammatory effects[17][18]. Combining a JAK inhibitor with this compound could provide a comprehensive blockade of both cytokine-driven inflammation and TGF-β-mediated fibrosis.
Synergy with Corticosteroids
Corticosteroids exert broad anti-inflammatory effects by binding to the glucocorticoid receptor (GR)[19][20]. The activated GR can translocate to the nucleus to upregulate anti-inflammatory genes and repress pro-inflammatory transcription factors like NF-κB and AP-1[20][21][22][23]. While effective for inducing remission, their long-term use is limited by side effects[20][23]. A synergistic combination with this compound could potentially allow for lower or shorter courses of corticosteroids to manage the inflammatory component of FSCD, while this compound addresses the underlying fibrotic process.
Proposed Preclinical Experimental Workflow for Synergy Assessment
To formally assess the potential synergistic effects of this compound with anti-inflammatory drugs, a structured preclinical workflow is necessary. Human intestinal organoids (HIOs) and in vivo models of intestinal fibrosis are valuable tools for such investigations[24][25][26].
Experimental Protocol: In Vitro Synergy Assessment in Human Intestinal Fibroblasts
-
Cell Culture: Culture primary human intestinal fibroblasts or a cell line like CCD-18Co[27][28].
-
Induction of Fibrosis: Stimulate the cells with TGF-β1 to induce differentiation into myofibroblasts and the expression of fibrotic markers[27][28].
-
Treatment: Treat the stimulated cells with:
-
This compound alone (dose-response).
-
An anti-inflammatory drug (e.g., a corticosteroid like methylprednisolone (B1676475) or an anti-TNF-α biologic like adalimumab) alone (dose-response)[27][28].
-
A combination of this compound and the anti-inflammatory drug at various concentrations.
-
-
Endpoint Analysis:
-
Synergy Calculation: Use the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Caption: Proposed in vitro workflow to assess drug synergy.
Conclusion and Future Directions
The distinct, yet interconnected, pathways of inflammation and fibrosis in Crohn's disease provide a strong rationale for exploring combination therapies. This compound, with its targeted, gut-restricted anti-fibrotic mechanism, is a prime candidate for synergistic partnerships with established anti-inflammatory agents. While the STENOVA trial confirms the safety of such combinations, dedicated preclinical and clinical studies are required to quantify the potential for synergistic efficacy. The forthcoming detailed results from the STENOVA study, particularly any subgroup analyses based on concomitant medications, are eagerly awaited by the research community. Future preclinical work should focus on the systematic evaluation of these combinations in relevant models of intestinal fibrosis and inflammation to guide the design of future clinical trials.
References
- 1. For Patients – Agomab Therapeutics [agomab.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. agomab.com [agomab.com]
- 4. agomab.com [agomab.com]
- 5. News & Events – Agomab Therapeutics [agomab.com]
- 6. 2025 – Agomab Therapeutics [agomab.com]
- 7. April 2025 – Agomab Therapeutics [agomab.com]
- 8. All – Agomab Therapeutics [agomab.com]
- 9. Agomab Therapeutics – Restoring Organ Function [agomab.com]
- 10. agomab.com [agomab.com]
- 11. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 12. Molecular mechanism of action of anti-tumor necrosis factor antibodies in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-TNF Therapy in Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK inhibitors - IBD Journey - Treatment and Medications [crohnsandcolitis.ca]
- 15. JAK inhibitors for inflammatory bowel disease: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. healthcentral.com [healthcentral.com]
- 18. academic.oup.com [academic.oup.com]
- 19. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 20. Glucocorticoid Therapy in Inflammatory Bowel Disease: Mechanisms and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. joe.bioscientifica.com [joe.bioscientifica.com]
- 22. Molecular mechanism of glucocorticoid resistance in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Steroids - IBD Journey - Treatment and Medications - Steroids [crohnsandcolitis.ca]
- 24. researchgate.net [researchgate.net]
- 25. Intestinal organoids: A model of intestinal fibrosis for evaluating anti-fibrotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.physiology.org [journals.physiology.org]
- 27. mdpi.com [mdpi.com]
- 28. ijms-vol-25-pages-8862-evaluation-of-the-antifibrotic-effects-of-drugs-commonly-used-in-inflammatory-intestinal-diseases-on-in-vitro-intestinal-cellular-models - Ask this paper | Bohrium [bohrium.com]
Independent Validation of Onvansertib's Mechanism of Action: A Comparative Guide
A Note on Drug Nomenclature: The initial query requested information on "Ontunisertib." Our research indicates that this compound is an inhibitor of ALK5 (TGFβR1) and is under investigation for fibrostenosing Crohn's disease.[1][2][3][4][5][6][7] It is likely that the intended drug for a discussion on Polo-like Kinase 1 (PLK1) inhibition was "Onvansertib," a well-documented PLK1 inhibitor. This guide will proceed with the analysis of Onvansertib (B609756) and its comparison with other PLK1 inhibitors.
Introduction to PLK1 Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[8][9][10] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[9][11][12] This makes PLK1 an attractive target for anticancer therapy.[10][13][14] PLK1 inhibitors disrupt the mitotic process, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[8][15][16] This guide provides an independent validation of the mechanism of action of Onvansertib, a selective PLK1 inhibitor, and compares its performance with other notable PLK1 inhibitors, Volasertib and Rigosertib.
Comparative Analysis of PLK1 Inhibitors
The following table summarizes the key characteristics and performance data of Onvansertib, Volasertib, and Rigosertib.
| Feature | Onvansertib (NMS-P937) | Volasertib (BI 6727) | Rigosertib (ON 01910) |
| Primary Target | PLK1 | PLK1, PLK2, PLK3 | PLK1 (also reported to inhibit PI3K/Akt pathway and act as a microtubule-destabilizing agent)[17][18][19][20][21] |
| Binding Mechanism | ATP-competitive | ATP-competitive | Non-ATP-competitive (reported as allosteric inhibitor of PLK1 and also as binding to the colchicine (B1669291) site of β-tubulin)[17][18][19][20] |
| IC50 (PLK1) | 2 nM[22] | 0.87 nM[16] | 9 nM[17][18][22] |
| Selectivity | >5000-fold selective over PLK2/PLK3[22] | 6-fold and 65-fold greater selectivity against PLK2 and PLK3, respectively[16] | 30-fold greater selectivity against PLK2; no activity against PLK3[22] |
| Administration | Oral | Intravenous or Oral | Intravenous |
| Clinical Development | Phase 1b/2 and Phase 2 trials for various cancers, including metastatic castration-resistant prostate cancer and small cell lung cancer.[23][24] | Phase 3 trials for acute myeloid leukemia (some trials discontinued).[12] | Phase 3 trials for myelodysplastic syndromes. |
Mechanism of Action: PLK1 Signaling Pathway
PLK1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Its activity is tightly regulated throughout the cell cycle. Onvansertib, as a selective PLK1 inhibitor, disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Onvansertib inhibits PLK1, preventing the activation of Cdc25 and subsequent activation of the Cyclin B/CDK1 complex, leading to mitotic arrest and apoptosis.
Experimental Validation Protocols
The validation of Onvansertib's mechanism of action relies on a series of well-established experimental protocols.
Cell Viability Assay
Objective: To determine the cytotoxic effects of Onvansertib on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of Onvansertib, a vehicle control, and a positive control (e.g., another known cytotoxic agent).
-
After a specified incubation period (e.g., 72 hours), a viability reagent (e.g., CellTiter-Glo®) is added to each well.[9]
-
Luminescence is measured using a plate reader to quantify the amount of ATP, which is proportional to the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[25]
Cell Cycle Analysis
Objective: To assess the effect of Onvansertib on cell cycle progression.
Methodology:
-
Cancer cells are treated with Onvansertib or a vehicle control for a defined period (e.g., 24 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified to determine if the drug induces cell cycle arrest at a specific phase.[26]
Western Blotting
Objective: To examine the effect of Onvansertib on the expression and phosphorylation status of key proteins in the PLK1 signaling pathway.
Methodology:
-
Cancer cells are treated with Onvansertib or a vehicle control.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., phospho-PLK1, total PLK1, Cyclin B1, phospho-Histone H3).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for validating the mechanism of action of a PLK1 inhibitor like Onvansertib.
Caption: A typical experimental workflow for validating the mechanism of action of a PLK1 inhibitor.
Conclusion
The independent validation data strongly support the mechanism of action of Onvansertib as a potent and selective PLK1 inhibitor. Its ability to induce mitotic arrest and apoptosis in cancer cells is well-documented through various in vitro and in vivo studies.[11][27] When compared to other PLK1 inhibitors, Onvansertib demonstrates high selectivity for PLK1 over other PLK family members and is orally bioavailable, which are advantageous properties for a clinical candidate.[22][25] While Volasertib also shows high potency, its broader kinase inhibition profile might contribute to different efficacy and toxicity profiles. Rigosertib's mechanism of action is more complex, with evidence suggesting multiple targets beyond PLK1, which could lead to a different spectrum of anti-cancer activity and side effects.[19][20] The continued clinical development of Onvansertib, particularly in combination with other therapies, holds promise for the treatment of various cancers.[11][23]
References
- 1. AGMB-129 – Agomab Therapeutics [agomab.com]
- 2. For Patients – Agomab Therapeutics [agomab.com]
- 3. Agomab’s ALK5 inhibitor to advance to Phase IIb in Crohn’s disease [clinicaltrialsarena.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agomab.com [agomab.com]
- 6. Agomab Announces Positive Topline Phase 2a Data for this compound in Fibrostenosing Crohn’s Disease - V-Bio [v-bio.ventures]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Volasertib - Wikipedia [en.wikipedia.org]
- 9. cardiffoncology.com [cardiffoncology.com]
- 10. ovid.com [ovid.com]
- 11. mdpi.com [mdpi.com]
- 12. Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting mitosis for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rigosertib - Wikipedia [en.wikipedia.org]
- 22. selleckchem.com [selleckchem.com]
- 23. targetedonc.com [targetedonc.com]
- 24. researchgate.net [researchgate.net]
- 25. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of Volasertib on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Ontunisertib in a Laboratory Setting
The responsible disposal of investigational compounds like Ontunisertib is a critical component of laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to established protocols is not just a matter of compliance but a commitment to a safe and sustainable research environment. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste, including research compounds, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this process.[1][2] It is crucial to recognize that state and local regulations may impose even stricter requirements.[1] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is the mandatory first step in the disposal process.
Characterizing this compound Waste
Before disposal, it is essential to characterize the waste stream containing this compound. As an inhibitor of TGFβ receptor I/ALK5 used in research, it should be handled with care.[3] While a specific Safety Data Sheet (SDS) detailing the hazardous characteristics of this compound was not found, it is prudent to treat all research compounds as potentially hazardous unless confirmed otherwise by a formal hazard assessment. Pharmaceutical waste can be broadly categorized as non-hazardous, hazardous, or controlled substances.[1] Given its biological activity, this compound waste may be classified as hazardous depending on its concentration and the specific regulations applicable.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general steps for the proper disposal of this compound. This should be adapted to comply with your institution-specific procedures and local regulations.
1. Segregation and Collection:
-
Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your EHS department.
-
Collect all waste materials containing this compound, including unused stock solutions, contaminated personal protective equipment (PPE), and experimental materials, in a designated, properly labeled, and sealed container.
2. Consultation and Hazard Determination:
-
Contact your institution's EHS department. They are the definitive resource for determining the appropriate disposal pathway for chemical waste.
-
Provide the EHS department with all available information on this compound, including its name, chemical nature (kinase inhibitor), and any available safety information.
3. Packaging and Labeling:
-
Use chemically resistant containers recommended by your EHS department.
-
Label the waste container clearly with "Hazardous Waste," the name "this compound," and any other required information as per institutional and regulatory guidelines.
4. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area until it is collected by trained EHS personnel or a licensed hazardous waste vendor.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
5. Documentation:
-
Maintain accurate records of the waste generated, including the quantity and date of accumulation. This documentation is crucial for regulatory compliance.
Disposal Options for Pharmaceutical Waste
The appropriate disposal method for this compound will be determined by its hazard classification. The following table summarizes common disposal methods for pharmaceutical waste.
| Waste Classification | Disposal Method | Description | Key Considerations |
| Hazardous Waste | Incineration | High-temperature destruction in a licensed hazardous waste incinerator. This is the preferred method for many pharmaceutical compounds.[2] | Ensures complete destruction of the active pharmaceutical ingredient. Must be performed by a licensed and approved vendor. |
| Chemical Treatment | Neutralization or degradation of the active compound to a non-hazardous substance. | Method must be validated and approved for the specific compound. | |
| Non-Hazardous Waste | Incineration | Can be incinerated in a licensed medical waste incinerator. | A common and effective method for non-hazardous pharmaceutical waste. |
| Secure Landfill | Disposal in a specially designed and permitted landfill. | Generally used for solid waste forms and is less preferred than incineration for pharmaceuticals. | |
| Trash (with precautions) | For certain non-hazardous drugs, the FDA provides guidelines for disposal in household trash.[4][5] This involves mixing the drug with an unappealing substance (e.g., coffee grounds, cat litter) in a sealed bag.[4][5] | This method is NOT recommended for research compounds like this compound without explicit approval from your EHS department. |
Experimental Workflow for this compound Disposal
The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below.
By following these guidelines and working closely with your institution's safety experts, you can ensure the proper and safe disposal of this compound, upholding your commitment to laboratory safety and environmental responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
